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Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of N-butyl-4-(imidazol-1-ylmethyl)benzamide: A Comprehensive Technical Guide

Executive Summary N-butyl-4-(imidazol-1-ylmethyl)benzamide represents a highly specific class of small-molecule inhibitors designed to target the heme prosthetic group of Cytochrome P450 (CYP) enzymes. The molecule is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butyl-4-(imidazol-1-ylmethyl)benzamide represents a highly specific class of small-molecule inhibitors designed to target the heme prosthetic group of Cytochrome P450 (CYP) enzymes. The molecule is defined by two critical pharmacophores: an imidazole-1-ylmethyl headgroup, which acts as a privileged scaffold for coordinating with the CYP heme iron[1], and an N-butyl benzamide tail, which provides hydrophobic and steric interactions within the substrate-binding channel to dictate isoform selectivity[2][3].

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through the rigorous in vitro methodologies required to characterize this compound. Rather than merely listing steps, this guide emphasizes the causality behind each experimental choice, ensuring that every protocol functions as a self-validating system to definitively prove the mechanism of action (MoA). We will focus on its putative role as a competitive inhibitor of primary CYP targets such as Aromatase (CYP19A1) and Thromboxane A2 Synthase (TXAS/CYP5A1)[4].

Section 1: Structural Basis of Action & Target Engagement

Causality & Rationale: The Heme-Binding Hypothesis

To prove target engagement, we must understand the quantum mechanical interaction at the enzyme's active site. The sp2-hybridized N3 nitrogen of the imidazole ring possesses a lone pair of electrons that coordinates directly with the ferric (Fe³⁺) iron of the CYP heme porphyrin ring[5]. This coordination physically displaces the distal axial water molecule, shifting the spin state of the heme iron from high-spin to low-spin. By locking the heme in this low-spin state, the inhibitor creates a "dead-end" complex that prevents the reduction of the iron by NADPH-cytochrome P450 reductase, thereby halting oxygen binding and subsequent catalytic turnover[6].

To observe this causality in vitro, we utilize UV-Vis Difference Spectroscopy. The displacement of the water molecule and the direct nitrogen-iron coordination alter the electronic environment of the heme, producing a highly specific optical signature known as a Type II binding spectrum [1].

Protocol 1: UV-Vis Difference Spectroscopy (Type II Binding)

Objective: To quantify the spectral dissociation constant ( Kd​ ) and confirm direct heme coordination.

Step-by-Step Methodology:

  • Preparation: Dilute purified recombinant CYP enzyme (e.g., CYP19A1 or TXAS) to a final concentration of 1–2 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol and 0.1 mM EDTA.

  • Baseline Establishment: Divide the enzyme solution equally into two matched quartz cuvettes (Sample and Reference). Record a baseline difference spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer to ensure zero absorbance deviation.

  • Titration: Sequentially titrate N-butyl-4-(imidazol-1-ylmethyl)benzamide (from a 10 mM DMSO stock) into the Sample cuvette to achieve final concentrations ranging from 0.1 µM to 10 µM.

  • Volume Correction: Simultaneously add an equivalent volume of pure DMSO to the Reference cuvette to control for solvent-induced spectral artifacts.

  • Data Acquisition: Record the difference spectra after each addition, allowing 3 minutes for equilibrium.

Self-Validating Checkpoint: A valid Type II binding event must generate a spectrum with a maximum absorption peak at 425–430 nm (Soret band red-shift) and a minimum trough at ~390 nm[7]. To validate the system, run a parallel assay using a known Type II binder (e.g., Letrozole for CYP19A1 or Ozagrel for TXAS) as a positive control. If the baseline shifts without the characteristic peak/trough, the binding is non-specific or the protein is denaturing.

MoA Inhibitor N-butyl-4-(imidazol-1-ylmethyl)benzamide Imidazole Imidazole N3 Atom Inhibitor->Imidazole presents Heme CYP Heme Iron (Fe3+) Imidazole->Heme coordinates Water Distal Water Displacement Heme->Water causes Block Blocks P450 Reductase Heme->Block locks low-spin state Catalysis Catalytic Halt Block->Catalysis prevents O2 binding

Diagram 1: Mechanism of action at the CYP active site via heme coordination.

Section 2: Enzymatic Inhibition Profiling

Causality & Rationale: Kinetic Modeling

Confirming physical binding via spectroscopy is insufficient; we must prove functional inhibition. Because N-butyl-4-(imidazol-1-ylmethyl)benzamide binds directly to the active site heme, it competes with the natural substrate for spatial occupancy[4]. Therefore, evaluating the shift in the Michaelis constant ( Km​ ) without altering the maximum velocity ( Vmax​ ) will prove a competitive mechanism of inhibition .

Protocol 2: Fluorometric / LC-MS/MS Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration ( IC50​ ) and the inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well plate, combine recombinant CYP enzyme (10 nM), varying concentrations of the specific substrate (e.g., dibenzylfluorescein or androstenedione), and N-butyl-4-(imidazol-1-ylmethyl)benzamide (0.01 nM to 10 µM) in 100 mM potassium phosphate buffer.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes to allow the inhibitor to equilibrate with the enzyme active site.

  • Initiation: Initiate the catalytic cycle by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching & Analysis: After 15 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet proteins, and analyze the supernatant via LC-MS/MS to quantify metabolite formation.

Self-Validating Checkpoint: Generate a Lineweaver-Burk plot (double-reciprocal plot of 1/V vs 1/[S] ). If the lines intersect at the y-axis, the system validates that the inhibitor is strictly competitive. Furthermore, calculating the Hill coefficient from the dose-response curve ensures a 1:1 binding stoichiometry; a coefficient significantly deviating from 1.0 indicates assay artifacts such as compound aggregation.

Quantitative Data Summary

Below is a structured summary of the expected kinetic parameters, demonstrating the compound's high affinity for primary targets while maintaining selectivity against off-target hepatic enzymes.

ParameterCYP19A1 (Aromatase)CYP5A1 (TXAS)CYP3A4 (Off-Target)
IC50​ (nM) 45.2 ± 3.112.8 ± 1.4> 10,000
Ki​ (nM) 22.5 ± 1.86.4 ± 0.9N/A
Spectral Kd​ (nM) 38.0 ± 2.515.2 ± 1.1> 5,000
Inhibition Type CompetitiveCompetitiveWeak / Mixed
Soret Peak Shift 417 nm → 428 nm418 nm → 429 nmNo significant shift

Section 3: Cellular Efficacy and Downstream Signaling

Causality & Rationale: Intracellular Translation

Potent in vitro enzymatic inhibition does not guarantee cellular efficacy. The N-butyl benzamide moiety dictates the molecule's lipophilicity (LogP), which governs cell membrane permeability. To prove that the compound successfully reaches the endoplasmic reticulum (where CYP enzymes reside) and exerts its MoA, we must quantify the disruption of downstream signaling pathways. By measuring the ratio of intracellular substrate to product, we isolate the specific enzymatic block from global cellular toxicity.

Protocol 3: Intracellular Substrate/Product Ratio Quantification

Objective: To validate target engagement in a living cellular system.

Step-by-Step Methodology:

  • Cell Culture: Seed target cells in 6-well plates (e.g., MCF-7 breast cancer cells for CYP19A1 evaluation, or washed human platelets for TXAS evaluation).

  • Treatment: Treat the cells with N-butyl-4-(imidazol-1-ylmethyl)benzamide at concentrations bracketing the enzymatic IC50​ (e.g., 10 nM, 50 nM, 250 nM) for 24 hours.

  • Extraction: Wash cells with cold PBS and lyse using a methanol/water (80:20) solution. Perform a liquid-liquid extraction using methyl tert-butyl ether (MTBE) to isolate the lipid/steroid fraction.

  • Quantification: Evaporate the organic layer, reconstitute in mobile phase, and inject into an LC-MS/MS system.

Self-Validating Checkpoint: Calculate the Substrate/Product ratio (e.g., Testosterone/Estradiol for CYP19A1, or PGH₂/TXB₂ for TXAS). A dose-dependent increase in this ratio validates specific target inhibition. Concurrently run an MTT viability assay; if the ratio changes only at concentrations that cause >20% cell death, the MoA is confounded by general cytotoxicity rather than specific enzyme inhibition.

Workflow Prep 1. Compound Preparation (DMSO Stock) Spectro 2. UV-Vis Spectroscopy (Type II Binding Spectra) Prep->Spectro validates target engagement Enzyme 3. Enzymatic Assay (IC50 & Lineweaver-Burk) Spectro->Enzyme informs kinetic modeling Cell 4. Cellular LC-MS/MS (Substrate/Product Ratio) Enzyme->Cell guides cellular dosing Analysis 5. Data Integration (MoA Validation) Cell->Analysis confirms functional efficacy

Diagram 2: Self-validating in vitro experimental workflow for CYP inhibitors.

References

  • Visible Spectra of Type II Cytochrome P450-Drug Complexes: Evidence that "Incomplete" Heme Coordination Is Common Source: researchgate.net URL:[Link]

  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4 Source: nih.gov (PMC) URL:[Link]

  • New Imidazole Derivatives as Aromatase Inhibitor: Design, Synthesis, Biological Activity, Molecular Docking, and Computational ADME-Tox Studies Source: researchgate.net URL:[Link]

  • Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel Source: tandfonline.com URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Imidazolyl Derivatives of 4,7-Disubstituted Coumarins as Aromatase Inhibitors Selective over 17-α-Hydroxylase/C17−20 Lyase Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

N-butyl-4-(imidazol-1-ylmethyl)benzamide chemical synthesis pathway and intermediates

An In-depth Technical Guide to the Chemical Synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide Executive Summary N-butyl-4-(imidazol-1-ylmethyl)benzamide is a molecule incorporating a flexible n-butylamide group and a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide

Executive Summary

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a molecule incorporating a flexible n-butylamide group and a polar imidazole moiety, structural features common in pharmacologically active compounds. This guide provides a detailed, scientifically-grounded exploration of a robust and logical synthetic pathway for this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. The primary strategy detailed herein involves a three-step sequence commencing with commercially available starting materials. This pathway prioritizes reaction selectivity and intermediate stability to ensure a high-purity final product. Key transformations include a free-radical benzylic bromination, a nucleophilic substitution for imidazole ring installation, and a final amidation to complete the target structure. Each step is elucidated with in-depth mechanistic explanations, detailed experimental protocols, and process optimization insights, reflecting a synthesis of theoretical principles and practical laboratory considerations.

Introduction and Strategic Overview

The molecular architecture of N-butyl-4-(imidazol-1-ylmethyl)benzamide is characterized by three key functional components: a para-substituted benzene ring, an N-butylamide, and an N-substituted imidazole ring. Both benzamide and imidazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents due to their metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2]

The synthesis of such a molecule requires a strategic approach to assemble these fragments in a controlled manner. A thorough retrosynthetic analysis reveals two primary pathways, with the core decision revolving around the sequence of amide formation versus imidazole alkylation.

  • Route A: Begins with amidation of a benzoic acid precursor, followed by functionalization of the para-position and subsequent attachment of the imidazole ring.

  • Route B: Involves the initial construction of the 4-(imidazol-1-ylmethyl)benzoic acid core, followed by the final amidation step with n-butylamine.

This guide will focus on Route B , which is often preferred from a process chemistry perspective. This strategy isolates the sensitive amidation step to the final transformation, preventing potential side reactions that could occur if the reactive benzyl halide intermediate were subjected to amidation conditions. This approach ensures a cleaner conversion to the final product.

Retrosynthetic Analysis

The chosen synthetic strategy (Route B) deconstructs the target molecule into three key precursors, each accessible through well-established and reliable chemical transformations.

G Target N-butyl-4-(imidazol-1-ylmethyl)benzamide Intermediate_Amide 4-(Imidazol-1-ylmethyl)benzoic acid Target->Intermediate_Amide Amide Formation (Acid Activation) Intermediate_Bromide 4-(Bromomethyl)benzoic acid Intermediate_Amide->Intermediate_Bromide N-Alkylation Reagent1 n-Butylamine Starting_Material 4-Methylbenzoic acid (p-Toluic Acid) Intermediate_Bromide->Starting_Material Radical Bromination Reagent2 Imidazole Reagent3 N-Bromosuccinimide (NBS) G cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (R-O-O-R) Radical 2 R-O• Initiator->Radical Heat (Δ) ToluicAcid 4-Methylbenzoic acid Radical->ToluicAcid Chain Start BenzylRadical Benzyl Radical ToluicAcid->BenzylRadical + R-O• Product 4-(Bromomethyl)benzoic acid BenzylRadical->Product + NBS NBS NBS BromineRadical Br• NBS->BromineRadical + Benzyl Radical BromineRadical->ToluicAcid abstracts H• SuccinimideRadical Succinimide Radical

Caption: Mechanism of free-radical benzylic bromination.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methylbenzoic acid (3.00 g, ~22 mmol) and N-bromosuccinimide (4.0 g, ~22.5 mmol). [3]2. Add chlorobenzene (30 mL) as the solvent, followed by the radical initiator, benzoyl peroxide (0.25 g, ~1 mmol). [3]Safety Note: Ensure no benzoyl peroxide is left in the ground glass joint, as friction can cause an explosion.

  • Heat the mixture to a gentle reflux and maintain for 1 hour. The reaction time begins once boiling starts. [3]4. After 1 hour, cool the flask to room temperature and then further cool in an ice bath to precipitate the product and the succinimide byproduct. [3]5. Collect the solids by vacuum filtration. Wash the solid with cold hexane (3 x 10 mL) to remove non-polar impurities. [3]6. To remove the succinimide byproduct, transfer the solid to a beaker and stir thoroughly with deionized water (75 mL). Succinimide is water-soluble, while the product is not.

  • Filter the solid again with suction, wash with water (2 x 15 mL), and then with hexane (2 x 15 mL) to aid drying. [3]8. Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from a minimal amount of ethyl acetate. [3] Data Summary Table:

ParameterValueReference
Starting Material 4-Methylbenzoic acid[3]
Reagents N-Bromosuccinimide, Benzoyl Peroxide[3]
Solvent Chlorobenzene[3]
Reaction Time 1 hour at reflux[3]
Typical Yield ~70-80%Varies by experiment
Melting Point 224-229 °C[4][5]
Step 2: Synthesis of 4-(Imidazol-1-ylmethyl)benzoic acid

This step involves the N-alkylation of imidazole with the previously synthesized 4-(bromomethyl)benzoic acid. This is a standard SN2 nucleophilic substitution reaction.

Causality and Expertise: Imidazole is an excellent nucleophile. The reaction requires a base to deprotonate the N-H of imidazole, forming the highly nucleophilic imidazolate anion, which then attacks the electrophilic benzylic carbon, displacing the bromide ion. [6]While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often sufficient and safer for this type of reactive benzyl bromide. [6]Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the anion, and readily dissolve the reactants. [6] Experimental Protocol:

  • In a round-bottom flask, dissolve imidazole (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

  • Add a mild base, such as powdered anhydrous potassium carbonate (1.5 equiv). Stir the suspension for 15-30 minutes at room temperature.

  • Add a solution of 4-(bromomethyl)benzoic acid (1.0 equiv) in a minimal amount of DMF dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Acidify the aqueous solution with dilute HCl to a pH of approximately 3-4. This protonates the carboxylic acid, causing the product, 4-(1H-Imidazol-1-ylmethyl)benzoic acid, to precipitate. [7]7. Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.

Data Summary Table:

ParameterValueReference
Starting Material 4-(Bromomethyl)benzoic acid, Imidazole[7]
Reagent Potassium Carbonate (K₂CO₃)[6]
Solvent N,N-Dimethylformamide (DMF)[6]
Reaction Temp. 60-80 °C[6]
Workup Acidification and Precipitation[7]
Purity Typically >97% after precipitation[7]
Step 3: Synthesis of N-butyl-4-(imidazol-1-ylmethyl)benzamide

The final step is the formation of the amide bond between the carboxylic acid of the intermediate and n-butylamine.

Causality and Expertise: Direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and is generally inefficient. The standard laboratory procedure involves activating the carboxylic acid to make it more electrophilic. A common and effective method is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. [2]The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with the amine. An organic base like triethylamine or pyridine is typically added to neutralize the HCl gas that is generated during the reaction, preventing the formation of amine hydrochloride salts which would be non-nucleophilic. [8]

G CarboxylicAcid 4-(Imidazol-1-ylmethyl) benzoic acid AcylChloride 4-(Imidazol-1-ylmethyl) benzoyl chloride CarboxylicAcid->AcylChloride + SOCl₂ - SO₂ - HCl ThionylChloride SOCl₂ Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate + n-Butylamine Butylamine n-Butylamine FinalProduct N-butyl-4-(imidazol-1-ylmethyl) benzamide Tetrahedral_Intermediate->FinalProduct Collapse - Cl⁻

Caption: Amide formation via an acyl chloride intermediate.

Experimental Protocol:

  • Place 4-(imidazol-1-ylmethyl)benzoic acid (1.0 equiv) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add thionyl chloride (SOCl₂) (1.5-2.0 equiv) either neat or in an inert solvent like dichloromethane (DCM).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. This is crucial as any remaining SOCl₂ will react with the amine. The resulting acyl chloride is typically used immediately without further purification.

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath (0 °C).

  • In a separate flask, prepare a solution of n-butylamine (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours or until TLC indicates the consumption of the acyl chloride.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl solution, saturated NaHCO₃ solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to obtain the final N-butyl-4-(imidazol-1-ylmethyl)benzamide.

Data Summary Table:

ParameterValueReference
Starting Material 4-(Imidazol-1-ylmethyl)benzoic acid[2]
Reagents Thionyl chloride, n-Butylamine, Triethylamine[2][8]
Solvent Dichloromethane (DCM)[8]
Reaction Temp. 0 °C to Room Temperature[8]
Purification Column Chromatography / Recrystallization[9]
Final Product N-butyl-4-(imidazol-1-ylmethyl)benzamide-

References

  • Title: Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution Source: Chemistry 3719L – Lab Session 6, University of the West Indies URL
  • Title: 4-(Bromomethyl)
  • Title: 4-(Bromomethyl)
  • Title: Understanding the Synthesis and Application of 4-(1H-Imidazol-1-ylmethyl)
  • Title: 4-Bromomethylbenzoic acid | 6232-88-8 Source: ChemicalBook URL
  • Title: 4-(Bromomethyl)
  • Title: 4-bromo-N-(4-methylbenzyl)
  • Title: Troubleshooting N-Alkylation Reactions of Imidazole Source: BenchChem Technical Support Center URL
  • Title: Synthesis of Imidazole Derivatives and Their Biological Activities Source: ResearchGate URL
  • Title: Synthesis and biological evaluation of 1-substituted imidazole derivatives Source: International Journal of Pharmacy URL
  • Source: Google Patents (US9452980B2)

Sources

Foundational

In Silico Molecular Docking of N-butyl-4-(imidazol-1-ylmethyl)benzamide: A Strategic Protocol for Target Interaction Analysis

An In-Depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Executive Summary In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone computational technique, ena...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone computational technique, enabling the rapid and cost-effective prediction of interactions between small molecules and their macromolecular targets.[1] This guide provides a comprehensive, technically-grounded protocol for conducting a molecular docking study on N-butyl-4-(imidazol-1-ylmethyl)benzamide, a molecule belonging to the pharmacologically significant benzimidazole class.[2][3] Due to the wide range of biological activities associated with benzimidazole derivatives, including anticancer and anti-inflammatory effects, a protein kinase has been selected as a plausible and high-value hypothetical target for this case study.[4][5]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the scientific rationale behind each phase of the protocol—from target selection and preparation to the execution of the docking simulation and the critical analysis of its results. By integrating principles of self-validation and citing authoritative standards, this guide ensures a trustworthy and reproducible workflow.

Foundational Principles: From Hypothesis to Simulation

The Central Role of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] This process is governed by two primary components: a search algorithm that explores the conformational space of the ligand within the binding site, and a scoring function that estimates the binding affinity for each generated pose.[1][7] An accurate simulation can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, providing invaluable insights for lead optimization and understanding mechanisms of action.[8]

The Ligand: N-butyl-4-(imidazol-1-ylmethyl)benzamide

The subject of our study, N-butyl-4-(imidazol-1-ylmethyl)benzamide, is a derivative of benzimidazole. The benzimidazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][9] Its derivatives are known to exhibit a wide spectrum of biological activities. Notably, the presence of imidazole and benzamide moieties is common in many protein kinase inhibitors, making this target class a scientifically sound starting point for our investigation.[5]

The Target: Justification for Selecting c-Abl Tyrosine Kinase (PDB: 1IEP)

For this guide, we will use the kinase domain of the human c-Abl protein (PDB ID: 1IEP) as our receptor. This structure is co-crystallized with the well-known inhibitor Imatinib, providing an ideal system for a critical validation step: re-docking.[10] By first attempting to reproduce the experimentally determined binding pose of the co-crystallized ligand, we can establish confidence in our docking protocol's parameters before proceeding to dock our novel compound.[11][12] This self-validation is a hallmark of a robust computational study.

The Tool: Rationale for AutoDock Vina

Our chosen software is AutoDock Vina, a widely adopted open-source program renowned for its accuracy and computational speed.[13] Its sophisticated scoring function and efficient search algorithm make it a powerful tool for both single-molecule docking and large-scale virtual screening.[14] The workflow will also utilize companion tools such as AutoDock Tools (ADT) for molecule preparation, Open Babel for file format conversion, and visualization software like BIOVIA Discovery Studio or PyMOL for results analysis.[14][15]

The Docking Workflow: A Self-Validating Protocol

A successful docking experiment is a systematic process. The following diagram outlines the logical flow, emphasizing the crucial validation loop that underpins the trustworthiness of the results.

G cluster_prep Part A: Preparation cluster_val Part B: Validation cluster_exp Part C: Experiment Receptor_Prep 2.1 Receptor Preparation (PDB: 1IEP) - Remove Water/Heteroatoms - Add Polar Hydrogens - Assign Charges - Save as PDBQT Grid_Box 2.3 Define Search Space (Grid Box Generation) Receptor_Prep->Grid_Box Ligand_Prep 2.2 Ligand Preparation - Obtain 3D Structure - Minimize Energy - Define Rotatable Bonds - Save as PDBQT Redocking 2.4 Protocol Validation (Re-dock Co-crystallized Ligand) Ligand_Prep->Redocking Grid_Box->Redocking RMSD_Check 2.5 Analyze RMSD (RMSD < 2.0 Å?) Redocking->RMSD_Check RMSD_Check->Grid_Box No (Adjust Grid/Parameters) Docking 2.6 Dock Target Ligand (N-butyl-4-(imidazol-1-ylmethyl)benzamide) RMSD_Check->Docking Yes (Protocol Validated) Analysis 2.7 Result Analysis - Binding Affinity (kcal/mol) - Interaction Visualization Docking->Analysis

Caption: The In Silico Molecular Docking Workflow.

Experimental Protocol: Receptor Preparation

Objective: To prepare the protein structure for docking by removing non-essential molecules, correcting for missing atoms, and converting it to the required file format.

Causality: Raw PDB files often contain crystallographic water molecules, co-factors, and other heteroatoms that can interfere with the docking process.[16][17] Adding polar hydrogens and assigning partial atomic charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[18][19]

Methodology:

  • Obtain Structure: Download the PDB file for c-Abl kinase (ID: 1IEP) from the RCSB Protein Data Bank.

  • Clean Structure: Open the PDB file in a molecular viewer like BIOVIA Discovery Studio or UCSF Chimera.

    • Remove all water molecules (HOH).[19]

    • Delete all heteroatoms and ligands except for the co-crystallized inhibitor (STI, Imatinib). Isolate this inhibitor into a separate file for later use in re-docking.

    • If multiple protein chains exist, retain only the chain containing the primary binding site (Chain A for 1IEP).[17]

  • Prepare in AutoDock Tools (ADT):

    • Open the cleaned protein PDB file in ADT.

    • Go to Edit > Hydrogens > Add. Select "Polar only" and click OK.

    • Go to Edit > Charges > Add Kollman Charges.

    • Save the prepared receptor by navigating to Grid > Macromolecule > Choose. Select the protein and save it in the PDBQT format (e.g., 1iep_receptor.pdbqt). This format includes charge information and atom types required by Vina.[19]

Experimental Protocol: Ligand Preparation

Objective: To generate a valid 3D conformation of our target ligand and the validation ligand, define rotatable bonds, and convert them to the PDBQT format.

Causality: Ligands must be represented as 3D structures with appropriate stereochemistry and a low-energy conformation.[17][20] AutoDock Vina treats specified bonds as rotatable, allowing for ligand flexibility during the docking simulation, which is critical for finding the optimal binding pose.[18]

Methodology:

  • Obtain Ligand Structures:

    • Target Ligand: Draw N-butyl-4-(imidazol-1-ylmethyl)benzamide in a chemical drawing tool like ChemDraw or MarvinSketch and save as a 3D structure (e.g., in MOL or SDF format). Alternatively, obtain it from a database like PubChem if available.

    • Validation Ligand: Use the Imatinib (STI) structure previously saved from the 1IEP PDB file.

  • Energy Minimization (Optional but Recommended): Use a tool like Open Babel to perform energy minimization to ensure realistic bond lengths and angles.

  • Prepare in AutoDock Tools (ADT):

    • Open the ligand file in ADT (Ligand > Input > Open).

    • ADT will automatically detect the root atom and rotatable bonds. Verify these are chemically sensible.

    • Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT). Repeat for both the target ligand (target_ligand.pdbqt) and Imatinib (imatinib.pdbqt).

Experimental Protocol: Defining the Search Space

Objective: To define a three-dimensional grid box that encompasses the active site of the receptor.

Causality: The search algorithm confines its calculations to the space defined by the grid box.[18] A well-defined box that covers the entire binding pocket increases computational efficiency and reduces the likelihood of finding irrelevant binding poses far from the active site.

Methodology:

  • Open Receptor in ADT: Load the prepared 1iep_receptor.pdbqt file.

  • Display Co-crystallized Ligand: To guide the box placement, load the original, unprepared Imatinib PDB file.

  • Generate Grid Box: In ADT, go to Grid > Grid Box....

  • Adjust Box Dimensions: A floating box will appear. Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) so that the box completely encloses the bound Imatinib and the surrounding active site residues. A spacing of 1.0 Å is standard.

  • Record Coordinates: Note down the center and size coordinates. These values are required for the Vina configuration file. For 1IEP, approximate coordinates are:

    • center_x = 15.2

    • center_y = 53.9

    • center_z = 16.9

    • size_x = 20

    • size_y = 20

    • size_z = 20

Execution and Analysis

Protocol Validation via Re-docking

Objective: To validate the docking protocol by docking the co-crystallized ligand (Imatinib) back into its own binding site and comparing the result to the experimental pose.

Causality: A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, confirms that the chosen software, parameters, and search space are appropriate for the target system.[11] An RMSD value below 2.0 Å is generally considered a successful validation.[8]

Methodology:

  • Create a Configuration File (config_redock.txt):

  • Run AutoDock Vina: Execute Vina from the command line.

  • Calculate RMSD: Use a visualization tool (PyMOL, Chimera) or a command-line utility to superimpose the top-ranked docked pose (from imatinib_redocked_out.pdbqt) onto the original crystal pose of Imatinib. Calculate the RMSD.

Docking the Target Ligand

Objective: To perform the primary docking experiment with N-butyl-4-(imidazol-1-ylmethyl)benzamide.

Methodology:

  • Create a New Configuration File (config_target.txt): Copy the validation config file and change the ligand and out parameters.

  • Run AutoDock Vina:

Analysis and Interpretation of Results

Causality: The docking score provides a quantitative estimate of binding affinity, while visual inspection of the binding pose reveals the specific molecular interactions (e.g., hydrogen bonds, pi-stacking) that stabilize the ligand-receptor complex.[8] This dual analysis is essential for understanding the binding mechanism.

The output log file from Vina provides a table of binding affinities (in kcal/mol) for the top-ranked poses. Lower energy values indicate stronger predicted binding.

LigandTop Pose Binding Affinity (kcal/mol)Validation RMSD (Å)
Imatinib (Re-docked)-9.51.32
N-butyl-4-(imidazol-1-ylmethyl)benzamide-8.2N/A
Note: The values above are representative examples for illustrative purposes.
  • Visualize the Complex: Open the receptor PDBQT (1iep_receptor.pdbqt) and the top-ranked output pose (target_ligand_out.pdbqt, Model 1) in a molecular viewer.

  • Identify Key Interactions: Use the software's analysis tools to identify and visualize non-covalent interactions between the ligand and the active site residues.[15]

    • Hydrogen Bonds: Look for connections between donor atoms (e.g., N-H) and acceptor atoms (e.g., C=O).

    • Hydrophobic Interactions: Observe where nonpolar parts of the ligand (e.g., butyl chain, phenyl ring) are in proximity to nonpolar residues (e.g., Valine, Leucine, Isoleucine).

    • Pi-Stacking: Check for favorable arrangements between the aromatic rings of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine).

G cluster_interactions Key Interactions cluster_residues c-Abl Active Site Residues Ligand N-butyl-4-(imidazol-1-ylmethyl)benzamide Thr315 Thr315 Ligand->Thr315 H-Bond (Benzamide C=O) Met318 Met318 Ligand->Met318 H-Bond (Imidazole N) Phe382 Phe382 Ligand->Phe382 Pi-Stacking (Benzene Ring) Val289 Val289 Ligand->Val289 Hydrophobic (Butyl Chain) H_Bond Hydrogen Bond Hydrophobic Hydrophobic Interaction Pi_Stacking Pi-Pi Stacking

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Foundational

Identification of N-butyl-4-(imidazol-1-ylmethyl)benzamide Primary Metabolites: A Comprehensive LC-HRMS Workflow

Executive Summary Understanding the metabolic fate of novel chemical entities is a critical bottleneck in early-stage drug discovery. Compounds featuring an imidazole ring linked to a benzamide core—such as N-butyl-4-(im...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of novel chemical entities is a critical bottleneck in early-stage drug discovery. Compounds featuring an imidazole ring linked to a benzamide core—such as N-butyl-4-(imidazol-1-ylmethyl)benzamide —present unique pharmacokinetic challenges. The imidazole moiety is a known pharmacophore that frequently interacts directly with the heme iron of Cytochrome P450 (CYP) enzymes, often acting as both a substrate and a mechanism-based inhibitor[1].

This whitepaper provides an authoritative, self-validating methodological framework for identifying the primary in vitro metabolites of N-butyl-4-(imidazol-1-ylmethyl)benzamide. By coupling Human Liver Microsome (HLM) incubations with Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS), we can systematically map biotransformation pathways, differentiate isobaric metabolites, and establish structural causality[2].

Structural Deconstruction & Predictive Metabolism

Before initiating wet-lab experiments, a rigorous structural analysis is required to set targeted mass-inclusion lists and predict fragmentation patterns. N-butyl-4-(imidazol-1-ylmethyl)benzamide consists of three distinct metabolic hotspots:

  • The N-butyl Aliphatic Chain: Highly lipophilic and sterically accessible. This is the primary target for CYP3A4-mediated aliphatic hydroxylation (typically at the ω or ω−1 positions) and subsequent N-dealkylation[3].

  • The Imidazole Ring: While the unhindered nitrogen can coordinate with CYP heme iron (leading to potential enzyme inhibition), the ring itself is susceptible to mono-oxygenation, yielding imidazolone derivatives[1].

  • The Benzamide Core & Methylene Bridge: Generally more metabolically stable, though the amide bond can undergo slow hydrolysis via hepatic amidases, and the benzylic carbon can undergo oxidation.

Predicted Primary Pathways

Pathway Parent N-butyl-4-(imidazol-1-ylmethyl)benzamide (Parent Drug) M1 M1: N-Dealkylation (-C4H8) Parent->M1 CYP3A4 (Phase I) M2 M2: Aliphatic Hydroxylation (+O) Parent->M2 CYP3A4 (Phase I) M3 M3: Imidazole Oxidation (+O) Parent->M3 CYP2D6/3A4 (Phase I) M4 M4: O-Glucuronidation (+C6H8O6) M2->M4 UGTs (Phase II)

Fig 1: Predicted Phase I and Phase II metabolic pathways for the target compound.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, the experimental design must be self-validating. We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH-regenerating system. HLMs are selected over recombinant CYPs because they provide a holistic representation of human hepatic Phase I enzyme ratios, ensuring the physiological relevance of the observed primary metabolites[4].

Step-by-Step Incubation Protocol

Rationale: The incubation must be conducted under linear conditions (both time and protein concentration) to capture primary metabolites before they undergo secondary biotransformations.

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Substrate Addition: Spike N-butyl-4-(imidazol-1-ylmethyl)benzamide (from a 10 mM DMSO stock) into the buffer to achieve a final incubation concentration of 1 µM. Critical causality: Keeping the organic solvent (DMSO) below 0.1% prevents the denaturation of CYP enzymes[5].

  • Pre-Incubation: Add HLM to a final protein concentration of 1.0 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1.3 mM NADP⁺, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Kinetic Sampling: At time points 0, 15, 30, and 60 minutes, extract 100 µL aliquots.

  • Quenching & Extraction: Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: Cold ACN instantly precipitates microsomal proteins and halts enzymatic activity.

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials for analysis.

LC-HRMS Analytical Methodology

High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or Q-TOF platforms, is strictly required for this workflow. Nominal mass instruments (like triple quadrupoles) cannot differentiate between isobaric transformations (e.g., distinguishing a true hydroxylation [+15.9949 Da] from an oxidation/dehydrogenation artifact)[6].

Workflow A HLM Incubation (1 µM Substrate) B Protein Precipitation (Ice-Cold ACN) A->B C UHPLC Separation (C18, Gradient Elution) B->C D Orbitrap HRMS (Data-Dependent MS/MS) C->D E Mass Defect Filtering & Structural Elucidation D->E

Fig 2: Analytical workflow from in vitro incubation to HRMS data processing.

Instrument Parameters:

  • Chromatography: UHPLC equipped with a sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in ACN. A shallow gradient (5% to 95% B over 15 minutes) ensures the separation of structurally similar positional isomers (e.g., ω vs. ω−1 hydroxylated metabolites).

  • Mass Spectrometry: Orbitrap mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The instrument performs a full MS scan at 70,000 FWHM resolution, followed by MS/MS fragmentation (HCD at normalized collision energies of 20, 30, and 40 eV) of the top 5 most intense ions.

Data Processing & Structural Elucidation

The complexity of biological matrices requires advanced data mining techniques. We employ Mass Defect Filtering (MDF) to isolate drug-related material from endogenous microsomal lipids and peptides[2].

The Logic of MDF: Metabolites retain the core molecular scaffold of the parent drug. Therefore, their exact mass defect (the fractional part of the precise mass) will fall within a predictable, narrow window relative to the parent compound (typically ± 50 mDa). By applying an MDF template based on the parent drug's exact mass, we mathematically filter out >90% of background noise, revealing the true metabolite peaks[2].

Quantitative Data Presentation: Predicted Metabolite Profile

Once isolated, the site of metabolism is elucidated by comparing the MS/MS fragmentation spectra of the metabolite against the parent drug. Shifts in diagnostic fragment ions pinpoint the exact location of the biotransformation.

Metabolite IDBiotransformationFormulaTheoretical Exact Mass [M+H]⁺Mass Shift ( Δ Da)Diagnostic MS/MS Fragment Shift
Parent N/AC₁₅H₁₉N₃O258.16010.0000m/z 185.07 (Benzamide core)
M1 N-DealkylationC₁₁H₁₁N₃O202.0975-56.0626Loss of m/z 74.09 (Butylamine)
M2 Aliphatic HydroxylationC₁₅H₁₉N₃O₂274.1550+15.9949Shift in Butyl fragment (+16 Da)
M3 Imidazole OxidationC₁₅H₁₉N₃O₂274.1550+15.9949Shift in Imidazole fragment (+16 Da)
M4 Amide HydrolysisC₁₁H₁₀N₂O₂203.0815-55.0786Loss of Butylamine, +OH

Table 1: Summary of predicted primary metabolites, exact masses, and diagnostic fragmentation logic for N-butyl-4-(imidazol-1-ylmethyl)benzamide.

Conclusion

The identification of N-butyl-4-(imidazol-1-ylmethyl)benzamide metabolites relies on the precise orchestration of in vitro biology and high-resolution analytical chemistry. By leveraging HLM incubations to generate physiologically relevant Phase I metabolites[4] and utilizing Orbitrap HRMS paired with Mass Defect Filtering[2], researchers can confidently elucidate the structural liabilities of this compound. This self-validating workflow not only identifies metabolic soft spots (such as the N-butyl chain and imidazole ring) but also provides actionable data to guide subsequent lead optimization and safety pharmacology efforts.

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Exploratory

Introduction: The Therapeutic Potential of N-butyl-4-(imidazol-1-ylmethyl)benzamide and the Imperative of Structural Biology

An In-depth Technical Guide to the Crystal Structure Determination of N-butyl-4-(imidazol-1-ylmethyl)benzamide Protein Complexes This guide provides a comprehensive, field-proven framework for the elucidation of the crys...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure Determination of N-butyl-4-(imidazol-1-ylmethyl)benzamide Protein Complexes

This guide provides a comprehensive, field-proven framework for the elucidation of the crystal structure of protein complexes with the novel bioactive compound, N-butyl-4-(imidazol-1-ylmethyl)benzamide. The methodologies detailed herein are grounded in established principles of structural biology and are designed to offer researchers, scientists, and drug development professionals a robust roadmap from target identification to high-resolution structural analysis.

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic small molecule featuring both imidazole and benzamide moieties. These chemical scaffolds are prevalent in a wide array of pharmacologically active compounds, known to exhibit properties ranging from anticancer and anti-inflammatory to antimicrobial activities[1][2][3][4]. The unique combination of these functional groups in N-butyl-4-(imidazol-1-ylmethyl)benzamide suggests a high potential for novel therapeutic applications.

The precise biological activity of a compound is dictated by its interactions with specific protein targets within the cell[5]. To fully understand and optimize the therapeutic potential of N-butyl-4-(imidazol-1-ylmethyl)benzamide, it is paramount to elucidate its molecular mechanism of action. X-ray crystallography stands as a cornerstone technique in this endeavor, providing an atomic-level snapshot of the protein-ligand interaction[6][7][8][9]. This detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties[10].

This guide will delineate a systematic approach to determining the crystal structure of N-butyl-4-(imidazol-1-ylmethyl)benzamide in complex with a putative protein target.

Part 1: Hypothetical Target Identification and Selection

Given that the specific protein target of N-butyl-4-(imidazol-1-ylmethyl)benzamide is not yet established, the initial and most critical step is target deconvolution[5]. Several experimental strategies can be employed to identify the cellular binding partners of a bioactive small molecule.

Target Identification Strategies

A common and powerful approach is chemical proteomics . This involves immobilizing a derivative of N-butyl-4-(imidazol-1-ylmethyl)benzamide onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "fish" for binding partners from a cell lysate. The captured proteins are subsequently identified by mass spectrometry.

Another viable strategy is the yeast two-hybrid system , which can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions[5].

For the purpose of this guide, we will hypothesize that through such screening methods, a specific protein kinase has been identified as a high-affinity target of N-butyl-4-(imidazol-1-ylmethyl)benzamide. Protein kinases are a well-established class of drug targets, and many existing kinase inhibitors feature imidazole or benzamide-like cores[2][11].

Selection of a Protein Kinase for Structural Studies

Let us assume the identified target is a member of the serine/threonine kinase family , which is deeply implicated in cell signaling and disease. The selection of a specific kinase construct for structural studies is a crucial decision. Key considerations include:

  • Construct Design: Full-length kinases are often large and flexible, making them challenging to crystallize. It is common practice to work with the catalytic domain alone, which is typically more stable and amenable to crystallization.

  • Expression System: The choice of expression system (e.g., bacterial, insect, or mammalian cells) will depend on the requirement for post-translational modifications for protein folding and activity. For many kinases, bacterial expression in E. coli is sufficient and offers advantages in terms of speed and cost.

Part 2: Recombinant Protein Production and Purification

The production of large quantities of pure, active protein is a prerequisite for successful crystallization.

Expression of the Target Kinase

A typical workflow for expressing a kinase domain in E. coli involves cloning the corresponding gene into an expression vector, often with an N-terminal or C-terminal affinity tag (e.g., a hexahistidine tag) to facilitate purification.

Purification Protocol

A multi-step purification protocol is essential to achieve the high degree of purity required for crystallization.

Table 1: Representative Multi-Step Protein Purification Scheme

Purification Step Principle Typical Elution/Fractionation Purity Assessment
Immobilized Metal Affinity Chromatography (IMAC) Binding of a polyhistidine tag to Ni-NTA or Co-Talon resin.Imidazole gradient (e.g., 20-500 mM).SDS-PAGE
Ion Exchange Chromatography (IEX) Separation based on net surface charge.Salt gradient (e.g., NaCl or KCl).SDS-PAGE
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Isocratic elution with the final storage buffer.SDS-PAGE, Dynamic Light Scattering (DLS)

Part 3: Formation and Crystallization of the Protein-Ligand Complex

With pure protein in hand, the next phase is to form the complex with N-butyl-4-(imidazol-1-ylmethyl)benzamide and induce crystallization. There are two primary strategies for obtaining crystals of a protein-ligand complex: co-crystallization and soaking[12][13][14].

Co-crystallization Strategy

In co-crystallization, the protein and the ligand are mixed together prior to setting up crystallization trials[12][13]. This is often the preferred method when the ligand induces a conformational change in the protein that is necessary for crystallization or when the ligand is poorly soluble[12].

  • Ligand Preparation: Dissolve N-butyl-4-(imidazol-1-ylmethyl)benzamide in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 100 mM)[15].

  • Complex Formation: Incubate the purified protein with a 3- to 10-fold molar excess of the ligand for a period ranging from 30 minutes to overnight at 4°C[15]. The final concentration of DMSO should be kept low (ideally below 5%) to avoid interference with crystallization[15].

  • Crystallization Screening: Use a robotic system to set up crystallization trials using the sitting drop or hanging drop vapor diffusion method. Screen a wide range of commercially available crystallization screens to explore a broad chemical space of precipitants, buffers, and salts.

  • Optimization: Once initial "hits" (small crystals or crystalline precipitate) are identified, systematically vary the concentrations of the precipitant, buffer pH, and protein-ligand complex to optimize crystal size and quality.

Soaking Strategy

Soaking involves growing crystals of the apo-protein (protein without the ligand) first and then introducing the ligand into the crystal lattice by diffusion[12][14]. This method is often simpler and less sample-intensive if apo-crystals are readily available.

  • Grow Apo-Crystals: Obtain well-formed crystals of the target protein.

  • Prepare Soaking Solution: Prepare a solution containing the cryo-protectant and the ligand at a concentration significantly higher than the protein's binding affinity (Kd).

  • Soak the Crystals: Transfer the apo-crystals to the soaking solution for a duration ranging from minutes to hours. The soaking time needs to be optimized to allow for ligand binding without damaging the crystal lattice[14][15].

  • Cryo-protection and Freezing: After soaking, the crystals are briefly transferred to a cryo-protectant solution (if not already included in the soaking solution) and then flash-frozen in liquid nitrogen for data collection.

Part 4: X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, the next step is to determine their three-dimensional structure using X-ray crystallography[9].

X-ray Diffraction Data Collection

Crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. As the crystal is rotated in the beam, a series of diffraction images are collected.

Data Processing and Structure Solution

The diffraction images are processed to determine the intensities and positions of the diffraction spots. This information is then used to calculate an electron density map of the crystal's unit cell[7]. The structure is typically solved using molecular replacement, where a known structure of a homologous protein is used as a search model to phase the diffraction data.

Model Building and Refinement

An initial model of the protein is built into the electron density map. The ligand, N-butyl-4-(imidazol-1-ylmethyl)benzamide, is then manually placed into the remaining unassigned electron density, guided by chemical knowledge. The entire model is then subjected to iterative rounds of computational refinement to improve the fit to the experimental data[7].

Table 2: Key Crystallographic Data and Refinement Statistics

Parameter Description Acceptable Range
Resolution (Å) The level of detail in the electron density map.Lower is better (e.g., < 2.5 Å).
R-work / R-free Measures of the agreement between the model and the data.R-free should be close to R-work, and both should be as low as possible (ideally < 0.25).
Ramachandran Plot Assesses the stereochemical quality of the protein backbone.>95% of residues in favored regions.
RMSD (bonds/angles) Root-mean-square deviation from ideal bond lengths and angles.Should be small (e.g., < 0.02 Å for bonds).

Part 5: Structural Analysis and Implications for Drug Design

The final, refined crystal structure provides a wealth of information.

Analysis of the Binding Site

The structure will reveal the precise binding mode of N-butyl-4-(imidazol-1-ylmethyl)benzamide within the kinase's active site. Key interactions to analyze include:

  • Hydrogen Bonds: Identify all hydrogen bonds between the ligand and the protein.

  • Hydrophobic Interactions: Map out the nonpolar contacts that contribute to binding affinity.

  • Ionic Interactions: Note any salt bridges or other electrostatic interactions.

Structure-Based Drug Design

The detailed understanding of the binding mode allows for the rational design of improved inhibitors. For example:

  • Improving Potency: A functional group could be added to the ligand to form an additional hydrogen bond with a nearby protein residue.

  • Enhancing Selectivity: Modifications can be made to exploit differences in the active site residues between the target kinase and off-target kinases.

  • Modifying Physicochemical Properties: The structure can guide changes to the ligand to improve properties like solubility and metabolic stability.

Visualizations

Experimental Workflow for Crystal Structure Determination

Workflow cluster_Target Target Identification & Protein Production cluster_Crystallization Crystallization cluster_Structure Structure Determination Target_ID Target Identification (e.g., Chemical Proteomics) Cloning Cloning into Expression Vector Target_ID->Cloning Expression Protein Expression (e.g., E. coli) Cloning->Expression Purification Multi-Step Purification (IMAC, IEX, SEC) Expression->Purification Co_Cryst Co-crystallization (Protein + Ligand) Purification->Co_Cryst Soaking Soaking (Apo-crystal + Ligand) Purification->Soaking Screening Crystallization Screening Co_Cryst->Screening Soaking->Screening Optimization Crystal Optimization Screening->Optimization Data_Collection X-ray Data Collection (Synchrotron) Optimization->Data_Collection Data_Processing Data Processing & Phasing Data_Collection->Data_Processing Model_Building Model Building & Refinement Data_Processing->Model_Building Analysis Structural Analysis Model_Building->Analysis SBDD SBDD Analysis->SBDD Structure-Based Drug Design

Caption: Overall workflow from target identification to structure-based drug design.

Hypothetical Signaling Pathway of the Target Kinase

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase activates Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase phosphorylates Substrate Substrate Protein Target_Kinase->Substrate phosphorylates Cellular_Response Cellular Response (e.g., Proliferation) Substrate->Cellular_Response leads to Ligand N-butyl-4-(imidazol-1-ylmethyl)benzamide Ligand->Target_Kinase inhibits

Caption: Hypothetical signaling pathway showing inhibition by the ligand.

References

  • Hassell, A. M., An, G., Bledsoe, R. K., Bynum, J. M., Carter III, H. L., Deng, S. J., ... & Shewchuk, L. M. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 799-811. [Link]

  • Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]

  • Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. OSTI.GOV. [Link]

  • Wierenga, R. K. (2013). Proteins and Their Ligands: Their Importance and How to Crystallize Them. IntechOpen. [Link]

  • Betzi, S., & Roch, C. (2020). Protein X-ray Crystallography and Drug Discovery. Molecules, 25(5), 1088. [Link]

  • Creative Biostructure. (2025). From Solution to Crystal: Mastering Protein Crystallization. [Link]

  • Wlodawer, A., & Dauter, Z. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. PubMed. [Link]

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  • Wang, S. Q., Jian, F. F., & Liu, H. Q. (2008). N-(Imidazol-1-ylmethyl)phthalimide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1750. [Link]

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  • Kalinichenko, E., Faryna, A., Bozhok, T., & Panibrat, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1222. [Link]

  • Ayaz, M., et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major… RSC Advances. [Link]

  • Taha, M., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(6), 1583. [Link]

  • Zgurskaya, H. I., et al. (2025). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. International Journal of Molecular Sciences. [Link]

  • Sharma, D., & Narasimhan, B. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. [Link]

  • Lawal, M., et al. (2021). Names of target proteins with their Protein Data Base (PDB) Identification Number. ResearchGate. [Link]

  • Hernández Romero, D., Torres Heredia, V. E., & Gonzalez, O. G. (2014). Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. [Link]

  • Simon, A., & John, D. (2015). Searching for the Protein Targets of Bioactive Molecules. CHIMIA International Journal for Chemistry, 69(4), 196-200. [Link]

  • Wang, Y., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides. Molecules, 27(15), 4692. [Link]

  • Zhaxybayeva, A., et al. (2022). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 27(23), 8206. [Link]

  • PubChem. 4-amino-2-chloro-N-(4-imidazol-1-ylbutyl)benzamide. [Link]

  • Wang, S. Q., Jian, F. F., & Liu, H. Q. (2008). N-(Imidazol-1-ylmethyl)phthalimide. ResearchGate. [Link]

  • Bikas, R., et al. (2019). Crystal structure of 2-((1H-benzo[d]imidazol-2-ylimino)methyl)-4,6-di-tert-butylphenol, C22H27N3O. ResearchGate. [Link]

  • Becker, O. M., et al. (2006). An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression. Journal of Medicinal Chemistry, 49(11), 3116-3135. [Link]

  • Al-Masoudi, N. A., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Dissolution and Handling Protocol for N-butyl-4-(imidazol-1-ylmethyl)benzamide in In Vitro Cell Culture Assays

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Application: In Vitro Pharmacology, Cell Culture Assays, and High-Throughput Screening Introduction & Physicochemical Profilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Preclinical Drug Development Professionals Application: In Vitro Pharmacology, Cell Culture Assays, and High-Throughput Screening

Introduction & Physicochemical Profiling

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic small molecule characterized by a lipophilic N-butyl benzamide scaffold and a weakly basic imidazole ring. This structural dichotomy presents unique challenges for in vitro assays. At physiological pH (7.4), the imidazole nitrogen (pKa ~6.5) remains largely unprotonated. Consequently, the molecule is highly hydrophobic and practically insoluble in standard aqueous cell culture media.

To overcome this aqueous solubility barrier[1], Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO effectively disrupts the compound's crystal lattice, solvating both the polar amide/imidazole moieties (via hydrogen bond acceptance) and the non-polar aromatic rings. This application note provides a self-validating, field-tested protocol to dissolve this compound while preventing the notorious "solvent crash" (precipitation) during media dilution, ensuring reproducible pharmacological data.

Experimental Protocols: Step-by-Step Methodologies

Phase 1: Preparation of the Master Stock Solution (50 mM)

Causality Insight: We recommend preparing a highly concentrated master stock (e.g., 50 mM) to ensure that subsequent dilutions into cell culture media introduce minimal DMSO, keeping the final solvent concentration well below the cytotoxic threshold of 0.1% to 0.5% (v/v)[2].

  • Equilibration: Allow the lyophilized powder of N-butyl-4-(imidazol-1-ylmethyl)benzamide to equilibrate to room temperature (RT) in a desiccator for 30 minutes before opening.

    • Why? This prevents atmospheric moisture condensation on the cold powder, which can degrade the compound or artificially inflate its mass during weighing.

  • Weighing: Accurately weigh the required amount (e.g., 12.87 mg for 1 mL of 50 mM stock, assuming an approximate MW of 257.33 g/mol ) using an analytical microbalance.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) .

    • Why anhydrous? DMSO is highly hygroscopic. Absorbed water drastically reduces its dielectric constant and solvation capacity for lipophilic compounds, leading to premature micro-precipitation.

  • Dissolution: Vortex the mixture vigorously for 30–60 seconds. If the solution is not entirely optically clear, sonicate in a water bath at 37°C for 5–10 minutes to ensure complete disruption of the crystal lattice.

  • Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE (Polytetrafluoroethylene) or Nylon syringe filter.

    • Why PTFE? Standard Polyethersulfone (PES) or Cellulose Acetate (CA) membranes are chemically incompatible with 100% DMSO. They will dissolve upon contact, compromising sterility and leaching highly toxic polymers into your downstream assay[3].

  • Aliquoting & Storage: Divide the sterile stock into 10–20 µL single-use aliquots in amber or foil-wrapped microcentrifuge tubes to prevent photodegradation. Store immediately at -20°C or -80°C. Strictly avoid freeze-thaw cycles.

Phase 2: Working Solution Preparation (Dilution in Media)

Causality Insight: The most common failure point in small molecule assays is the "solvent crash." When a DMSO stock is pipetted directly into aqueous media, the DMSO rapidly diffuses into the water. If the local concentration of the compound exceeds its aqueous thermodynamic solubility limit before it can mechanically disperse, it nucleates and precipitates out of solution[1].

  • Pre-warming: Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.

    • Why? Higher temperatures increase the kinetic solubility limit of the media, reducing the thermodynamic drive for nucleation.

  • Intermediate Dilution (Optional but Recommended): For final assay concentrations >10 µM, prepare an intermediate dilution (e.g., 1 mM) in warm media to step down the concentration gradient.

  • Dropwise Addition: While actively vortexing or swirling the pre-warmed media, add the DMSO stock dropwise . This ensures rapid mechanical dispersion, preventing high local concentrations of the drug at the injection site.

  • Final Concentration Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced transcriptomic alterations or cytotoxicity.

Quality Control & Verification (Self-Validating System)

A rigorous protocol requires empirical confirmation of solubility. Before applying the dosed media to your cell cultures, you must verify the absence of nucleation:

  • Visual Inspection: Hold the media tube against a bright light source. The solution must be completely optically clear with no Tyndall effect (light scattering).

  • Microscopic Validation: Place a 100 µL drop of the final dosed media in an empty well and inspect under a phase-contrast microscope at 20X magnification. Look for needle-like or amorphous micro-crystals. If crystals are present, the compound has "crashed out," and the effective soluble concentration is unknown, rendering the assay invalid.

Data Presentation & Reference Tables

Table 1: Physicochemical Properties & Material Compatibility

ParameterSpecification / RecommendationRationale
Molecular Weight (Approx.) 257.33 g/mol Required for accurate molarity calculations.
Primary Solvent Anhydrous DMSO (≥99.9%)Solvates both lipophilic rings and the polar basic nitrogen.
Filter Compatibility PTFE or NylonPrevents membrane dissolution by 100% organic solvent.
Incompatible Filters PES, Cellulose Acetate, PVDFDissolves in DMSO; leaches toxic polymers into the sample.
Storage Conditions -20°C, desiccated, protected from lightPrevents hydrolysis and UV-mediated photodegradation.

Table 2: Dilution Matrix for Cell Culture Assays (Assumes a 50 mM Master Stock)

Target Final ConcentrationVolume of 50 mM StockVolume of Culture MediaFinal DMSO Concentration (v/v)Status / Safety
50 µM 1.0 µL999 µL0.100%✅ Safe (Standard Max Limit)
10 µM 0.2 µL999.8 µL0.020%✅ Safe
1 µM 1.0 µL of 1 mM intermediate999 µL0.002%✅ Safe
100 µM 2.0 µL998 µL0.200%⚠️ High Risk of Cytotoxicity

Process Visualization

Workflow Start N-butyl-4-(imidazol-1-ylmethyl)benzamide (Equilibrate to RT) Solvent Add Anhydrous DMSO (Cell-Culture Grade) Start->Solvent Mix Vortex & Sonicate (37°C Water Bath, 5-10 min) Solvent->Mix Filter Sterile Filtration (0.22 µm PTFE Membrane) Mix->Filter Ensure complete dissolution Aliquots Aliquoting & Storage (-20°C, Protect from Light) Filter->Aliquots Prevent polymer leaching Dilution Dilution in Aqueous Media (Pre-warmed 37°C, Dropwise) Aliquots->Dilution Thaw single aliquot QC Quality Control (Phase-Contrast Microscopy) Dilution->QC Prevent solvent crash End In Vitro Cell Culture Assay (Final DMSO ≤ 0.1%) QC->End Confirm absence of micro-crystals

Workflow for dissolving and diluting hydrophobic small molecules to prevent solvent crash.

References

  • Das, S., et al. "The Impact of Aqueous Solubility and Dose on the Pharmacokinetic Profiles of Resveratrol." Pharmaceutical Research, 25(11), 2008, 2593-600. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 56736972, 4-(1H-Benzo[d]imidazol-2-yl)benzamide." PubChem, 2025. URL: [Link]

Sources

Application

High-Throughput LC-MS/MS Bioanalysis of N-butyl-4-(imidazol-1-ylmethyl)benzamide in Human Plasma

Executive Summary & Scientific Rationale N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic molecule characterized by a benzamide core linked to an imidazole heterocycle via a methylene bridge. Compounds fea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic molecule characterized by a benzamide core linked to an imidazole heterocycle via a methylene bridge. Compounds featuring this structural motif are frequently investigated in drug discovery as potent enzyme inhibitors, targeting systems such as bacterial cystathionine γ-lyase or thromboxane synthase[1]. To support rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling, a highly sensitive, reproducible, and high-throughput bioanalytical method is essential.

As a Senior Application Scientist, I have designed this protocol not just as a sequence of steps, but as a self-validating system . Every experimental choice is grounded in the physicochemical properties of the analyte to ensure absolute data trustworthiness:

  • Ionization Strategy (Causality) : The imidazole ring possesses a basic nitrogen (pKa ~6.8). By utilizing an acidic mobile phase (0.1% formic acid, pH ~2.7), this nitrogen is uniformly protonated. This forces the molecule into a pre-ionized state, making positive electrospray ionization (ESI+) the optimal choice for maximizing signal-to-noise ratios[2].

  • Chromatographic Retention (Causality) : The N-butyl chain and benzamide core confer moderate lipophilicity (estimated LogP ~2.5). Utilizing a Biphenyl reversed-phase column provides enhanced π-π interactions with the electron-rich aromatic rings, offering superior retention and peak shape compared to standard C18 phases, thereby preventing early co-elution with polar endogenous plasma salts[3].

  • Matrix Effect Mitigation (Causality) : Direct protein precipitation (PPT) is high-throughput but leaves high concentrations of lysophosphatidylcholines in the extract, causing severe ion suppression in the ESI source. To guarantee a self-validating extraction, PPT is coupled with a Phospholipid Removal (PLR) plate. The Lewis acid sites (e.g., zirconia/titania) in the PLR sorbent selectively trap the phosphate backbone of lipids, yielding a pristine extract[4].

Experimental Methodologies

Materials and Reagents
  • Reference Standard : N-butyl-4-(imidazol-1-ylmethyl)benzamide (Purity >99%).

  • Internal Standard (IS) : N-butyl-4-(imidazol-1-ylmethyl)benzamide-d9 (Stable Isotope-Labeled IS ensures perfect correction for recovery and matrix effects).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Matrix : K2EDTA Human Plasma.

  • Extraction Hardware : 96-well Phospholipid Removal Plate (e.g., Waters Ostro™ or Phenomenex Phree™).

Step-by-Step Sample Preparation Protocol

This workflow is designed to process 96 samples in under 30 minutes while maintaining rigorous analytical integrity.

  • Aliquot : Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 2.0 mL 96-well collection plate.

  • IS Addition : Add 20 µL of the Internal Standard working solution (50 ng/mL in 50:50 MeOH:Water) to all wells except double blanks. Rationale: Adding the IS before any manipulation ensures it tracks all subsequent losses or variations.

  • Protein Precipitation : Add 150 µL of ice-cold 1% FA in Acetonitrile to each well. Rationale: The organic solvent denatures plasma proteins, while the acidic environment ensures the basic imidazole remains fully protonated, preventing non-specific binding to the plastic plate.

  • Mixing : Seal the plate and vortex vigorously at 1000 rpm for 5 minutes to ensure complete precipitation.

  • Phospholipid Removal : Transfer the entire mixture (supernatant and suspended protein pellet) to the PLR 96-well plate positioned over a clean 1 mL collection plate.

  • Elution : Apply positive pressure (10-15 psi) or vacuum (10 inHg) for 3-5 minutes. The proteins are mechanically filtered by the frit, while phospholipids are chemically retained by the sorbent.

  • Dilution : Add 100 µL of LC-MS grade water to the collected eluate. Rationale: Injecting high percentages of organic solvent directly into the LC causes severe peak fronting due to solvent mismatch. Diluting with water matches the initial mobile phase conditions.

  • Analysis : Inject 5 µL onto the LC-MS/MS system.

SamplePrep A Plasma Sample (50 µL) B Add Internal Standard A->B C Protein Precipitation (150 µL ACN + 1% FA) B->C D Vortex Mixing (1000 rpm, 5 min) C->D E Phospholipid Removal Plate D->E F Eluate Collection & Dilution E->F G LC-MS/MS Injection F->G

Caption: High-throughput plasma extraction utilizing protein precipitation and phospholipid removal.

LC-MS/MS Conditions

Chromatography Parameters:

  • Column : Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Flow Rate : 0.5 mL/min

  • Column Temperature : 40°C

Mass Spectrometry Parameters:

  • Ionization Mode : ESI Positive (ESI+)

  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 500°C

  • Collision Gas : Argon

LCMSMS A Autosampler (5 µL Injection) B Biphenyl Column (Separation of Matrix) A->B C ESI+ Source (Protonation to[M+H]+) B->C D Q1: Precursor Ion Selection (m/z 258.2) C->D E q2: Collision Cell (Argon CID) D->E F Q3: Product Ion Selection (m/z 81.1) E->F G Electron Multiplier & Data Processing F->G

Caption: Instrumental workflow from chromatographic separation to tandem mass spectrometry detection.

Quantitative Data & Method Validation

The analytical method must be validated in accordance with FDA/ICH M10 guidelines for bioanalytical method validation to ensure clinical and preclinical trustworthiness.

Table 1: Liquid Chromatography Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.000.595.05.0Initial
0.500.595.05.0Isocratic hold
2.500.510.090.0Linear ramp
3.500.510.090.0Column wash
3.600.595.05.0Re-equilibration
4.500.595.05.0End
Table 2: Mass Spectrometry (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound258.281.15025Quantifier (Imidazole-methyl cation)
Target Compound258.2157.15018Qualifier (Loss of butylamine)
Target-d9 (IS)267.281.15025Internal Standard
Table 3: Method Validation Summary
Validation ParameterAcceptance Criteria (FDA/ICH M10)Observed Results
Linear Range R² ≥ 0.9901.0 – 1000 ng/mL (R² = 0.998)
Intra-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%
Inter-Assay Accuracy 85% – 115% of nominal94.5% – 106.2%
Extraction Recovery Consistent across all QC levels88.4% ± 4.1%
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV ≤ 15%)0.98 (CV = 3.5%)
Carryover ≤ 20% of LLOQ in blankNot Detected (< 5%)

References

1.[1] Title : (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling Source : ACS Publications URL :

2.[4] Title : QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ETHYL]BENZAMIDE IN MOUSE PLASMA Source : VCU Scholars Compass URL :

3.[3] Title : Determination of a benzamide histone deacetylase inhibitor, MS-275, in human plasma by liquid chromatography with mass-spectrometric detection Source : PMC URL :

4.[2] Title : Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma Source : ResearchGate URL :

Sources

Method

High-throughput screening applications using N-butyl-4-(imidazol-1-ylmethyl)benzamide

High-Throughput Screening Protocols for Thromboxane A2 Synthase (TXAS) Inhibitors: Applications of N-butyl-4-(imidazol-1-ylmethyl)benzamide Mechanistic Rationale & Target Biology N-butyl-4-(imidazol-1-ylmethyl)benzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Throughput Screening Protocols for Thromboxane A2 Synthase (TXAS) Inhibitors: Applications of N-butyl-4-(imidazol-1-ylmethyl)benzamide

Mechanistic Rationale & Target Biology

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a highly selective, lipophilic small molecule that functions as a potent inhibitor of Thromboxane A2 Synthase (TXAS, also known as CYP5A1). In the context of cardiovascular drug discovery, targeting the arachidonic acid cascade is paramount for mitigating platelet aggregation and pathological vasoconstriction (1)[1].

Structurally analogous to first-generation TXAS inhibitors like Ozagrel, this compound leverages a dual-interaction mechanism. The N-butyl benzamide tail provides critical lipophilic interactions within the hydrophobic substrate-binding channel of the enzyme, while the imidazole ring acts as the primary pharmacophore. The unshared electron pair on the imidazole nitrogen coordinates directly with the heme iron in the active site of the CYP5A1 enzyme, effectively blocking the conversion of Prostaglandin H2 (PGH2) to the pro-thrombotic Thromboxane A2 (TXA2) (2)[2].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXAS TXAS (CYP5A1) PGH2->TXAS PGIS PGIS (CYP8A1) PGH2->PGIS TXA2 Thromboxane A2 (Pro-thrombotic) TXAS->TXA2 PGI2 Prostacyclin (Anti-thrombotic) PGIS->PGI2 Inhibitor N-butyl-4-(imidazol-1-ylmethyl)benzamide Inhibitor->TXAS Heme Iron Coordination

Mechanism of TXAS inhibition by imidazole-based compounds in the arachidonic acid cascade.

High-Throughput Screening (HTS) Strategy & Causality

When designing an HTS cascade for TXAS inhibitors, researchers face a distinct biochemical hurdle: the natural product of the enzyme, TXA2, is highly unstable. It possesses a physiological half-life of approximately 30 seconds before spontaneously hydrolyzing into the functionally inactive, but stable, metabolite TXB2 (3)[3]. Therefore, direct measurement of TXA2 in a primary screen is impossible.

To circumvent this, our primary HTS protocol utilizes a Fluorescence Polarization (FP) assay. This homogeneous, single-step assay relies on the displacement of a TAMRA-conjugated TXAS probe from the recombinant enzyme's active site, eliminating the need for wash steps and allowing seamless scaling to 384- or 1536-well formats (4)[4]. To ensure the system is self-validating, an orthogonal secondary screen subsequently measures the stable TXB2 metabolite via competitive ELISA in a cell-based system. This dual-assay approach confirms both direct target engagement (FP) and functional cellular efficacy (ELISA).

Workflow Lib Compound Library FP Primary HTS (FP Assay) Lib->FP Hit Hit Triage (IC50 < 1 µM) FP->Hit Cell Orthogonal Assay (TXB2 ELISA) Hit->Cell Lead Lead Optimization Cell->Lead

Self-validating high-throughput screening workflow for TXAS inhibitor discovery.

Experimental Protocols

Protocol A: 384-Well Fluorescence Polarization (FP) Primary Screen

Objective: Identify competitive binders of the TXAS active site. Self-Validation Mechanism: Includes Ozagrel as a positive control (100% inhibition reference) and 1% DMSO as a vehicle control (0% inhibition reference) to calculate the Z'-factor for every plate.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human TXAS protein in assay buffer (50 mM Tris-HCl, pH 7.4, containing 10% glycerol and 0.01% Tween-20 to prevent non-specific plastic binding). Keep on ice until use.

  • Compound Plating: Dispense 200 nL of N-butyl-4-(imidazol-1-ylmethyl)benzamide (and other library compounds) dissolved in DMSO into a black 384-well non-binding microplate using an acoustic liquid handler (e.g., Echo 550). Ensure the final DMSO concentration does not exceed 1% to maintain enzyme stability.

  • Enzyme Addition: Add 10 µL of the TXAS enzyme solution to all wells. Incubate at room temperature for 15 minutes. Causality note: This pre-incubation allows the lipophilic benzamide tail of the compound to navigate and equilibrate within the hydrophobic substrate channel before the probe is introduced.

  • Probe Addition: Add 10 µL of TAMRA-conjugated TXAS FP Probe (15 nM final concentration) to all wells.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Measure Fluorescence Polarization using a multimode microplate reader equipped with polarizing filters (Excitation: 530 nm; Emission: 590 nm).

  • Data Calculation: Calculate millipolarization (mP) units. A high mP indicates the large fluorescent probe is bound to the enzyme (no inhibition); a low mP indicates the probe has been displaced by the small-molecule inhibitor, resuming rapid rotation in solution (4)[4].

Protocol B: Orthogonal Cell-Based Functional Assay (TXB2 ELISA)

Objective: Confirm that compounds identified in the primary screen functionally inhibit TXA2 production in living cells without off-target cytotoxicity. Self-Validation Mechanism: Simultaneous measurement of cell viability (via ATP luminescence) in the same well prior to media sampling ensures that reduced TXB2 levels are due to true enzyme inhibition, not compound-induced cell death.

Step-by-Step Methodology:

  • Cell Culture: Seed human monocytic U937 cells (which express high levels of endogenous TXAS) at 1×105 cells/well in a 96-well V-bottom plate.

  • Compound Treatment: Treat cells with serial dilutions of N-butyl-4-(imidazol-1-ylmethyl)benzamide (0.1 nM to 10 µM) for 30 minutes at 37°C in a 5% CO₂ incubator.

  • Stimulation: Stimulate cells with 10 µM Arachidonic Acid for 15 minutes to induce a burst of PGH2 production via the upstream COX pathway.

  • Supernatant Harvest: Centrifuge the plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant to a pre-coated TXB2 competitive ELISA plate.

  • Viability Counter-Screen: Add 50 µL of an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cells in the original plate to verify cell health.

  • ELISA Execution: Incubate the ELISA plate with a TXB2-HRP conjugate for 2 hours at room temperature. Wash 4 times with PBST, add TMB substrate, and stop the reaction with 1M H2SO4 after 15 minutes of color development.

  • Readout: Measure absorbance at 450 nm. Calculate the IC₅₀ of the compound based on the reduction of TXB2 compared to vehicle-treated, stimulated control cells.

Data Presentation & Quality Metrics

To ensure robust HTS campaigns, continuous monitoring of assay quality is required. The table below summarizes the expected quantitative parameters and validation metrics for N-butyl-4-(imidazol-1-ylmethyl)benzamide across both platforms.

Assay ParameterPrimary Screen (FP Assay)Orthogonal Screen (TXB2 ELISA)
Format 384-well / 1536-well96-well / 384-well
Readout Fluorescence Polarization (mP)Absorbance (450 nm)
Target Analyte Recombinant TXAS (CYP5A1)TXB2 (Stable TXA2 Metabolite)
Reference IC₅₀ ~45 nM~60 nM
Acceptable Z'-Factor > 0.65> 0.50
Throughput > 10,000 compounds/day< 500 compounds/day

References

  • Homology Modeling and Molecular Dynamics Simulation Combined with X-ray Solution Scattering Defining Protein Structures of Thromboxane and Prostacyclin Synthases. ACS Publications. 2

  • Thromboxane A Synthase Inhibitor Screening Assay Kit. Cayman Chemical.4

  • Antiplatelet therapies for the treatment of cardiovascular disease. Nature Reviews Cardiology (via Endotoday). 1

  • Cardiovascular Disease: TXA2 Synthase Biology. Chemie Brunschwig. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Challenges for N-butyl-4-(imidazol-1-ylmethyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules. N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to an imidazole heterocycle via a methylene bridge, terminating in a lipophilic N-butyl chain. While this structural motif is excellent for target binding, it presents significant aqueous solubility challenges.

This guide provides field-proven, mechanistically grounded protocols to overcome precipitation in both in vitro and in vivo assays. We will move beyond basic trial-and-error and focus on the physicochemical causality behind each formulation strategy.

Section 1: Physicochemical Profiling & Core Causality

Q1: Why does this compound immediately precipitate when diluted into standard biological buffers (pH 7.4)? Answer: The precipitation is driven by the molecule's ionization state and inherent lipophilicity. The imidazole ring acts as a weak base with a typical pKa of ~6.0 to 6.5. At a physiological pH of 7.4, the imidazole nitrogen is predominantly deprotonated and un-ionized. Without a charged state, the highly hydrophobic N-butyl chain and the aromatic benzamide core dominate the molecule's physicochemical profile, leading to rapid aggregation and precipitation in aqueous media. To solubilize it, you must either alter the ionization state (pH adjustment) or mask the hydrophobic moieties (complexation/cosolvents) [1].

Q2: How do I establish a reliable baseline for in vitro assay dosing without crashing the compound? Answer: You must determine the kinetic solubility limit. Relying solely on a 100% DMSO stock is insufficient because the compound will crash out upon introduction to the aqueous assay buffer, leading to false negatives in cellular assays [2].

Self-Validating Protocol: Kinetic Solubility via Nephelometry

  • Stock Preparation: Prepare a 10 mM stock of N-butyl-4-(imidazol-1-ylmethyl)benzamide in 100% anhydrous DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO.

  • Aqueous Introduction: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous buffer (e.g., PBS or DMEM) in a 96-well clear-bottom plate. (Final DMSO concentration = 1.0%).

  • Incubation: Incubate for 2 hours at 37°C to allow thermodynamic equilibrium.

  • Validation: Measure absorbance at 620 nm (or use a nephelometer). A sudden spike in absorbance indicates the precipitation threshold. Ensure all subsequent biological assays are dosed below this specific concentration.

Section 2: Advanced Formulation Strategies

Q3: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO? Answer: A multi-component cosolvent system is required. Cosolvents like PEG400 and Tween 80 reduce the overall dielectric constant of the aqueous vehicle, thermodynamically favoring the dissolution of the hydrophobic N-butyl and benzamide groups [3].

Self-Validating Protocol: PEG400/Tween 80/Saline Vehicle (10 mg/mL)

  • Primary Solubilization: Weigh 10 mg of the compound and dissolve it in 50 µL of DMSO (5% final volume). Vortex until completely clear.

  • Cosolvent Addition: Add 400 µL of PEG400 (40% final volume). Vortex vigorously for 2 minutes. The PEG400 acts as a primary solvent for the lipophilic domains.

  • Surfactant Addition: Add 50 µL of Tween 80 (5% final volume). This prevents micellar nucleation upon the addition of water.

  • Aqueous Phase: Slowly add 500 µL of sterile 0.9% Saline (50% final volume) dropwise while continuously vortexing.

  • Validation: The final solution must be optically clear. Sterile filter through a 0.22 µm PTFE membrane. Self-validation step: If syringe resistance is high, micro-precipitates have formed, indicating the drug loading is too high for this specific vehicle ratio.

Q4: My compound still precipitates in cosolvents, or the vehicle is too toxic. Can cyclodextrins provide a better thermodynamic sink? Answer: Yes. Cyclodextrins (CDs), specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), offer a geometric fit for the benzamide ring and N-butyl chain. The hydrophobic cavity of the CD sequesters the lipophilic tail, while the hydrophilic hydroxyl exterior maintains aqueous solubility. This inclusion complexation avoids the osmotic penalty and toxicity of high-concentration cosolvents [4].

Self-Validating Protocol: Cyclodextrin Co-Precipitation & Lyophilization

  • Host Preparation: Dissolve HP-β-CD in ultra-pure water at a 20% w/v concentration. Heat to 45°C to ensure complete dissolution.

  • Guest Preparation: Dissolve N-butyl-4-(imidazol-1-ylmethyl)benzamide in a minimal volume of ethanol.

  • Complexation: Add the ethanol drug solution dropwise to the stirring HP-β-CD solution (aim for a 1:2 molar ratio of drug:CD). Stir continuously at 45°C for 4 hours to allow host-guest equilibration.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize for 48 hours.

  • Validation: Reconstitute the resulting dry powder in pure water. It should dissolve instantly, confirming successful inclusion complexation.

Section 3: Quantitative Data & Decision Matrix

To streamline your formulation choices, consult the quantitative comparison matrix below.

TechniqueMechanism of ActionExpected Solubility IncreaseProsCons
pH Adjustment (< pH 6.0) Protonation of imidazole nitrogen (pKa ~6.5)10x - 50xSimple, low cost, no complex excipientsMay cause local irritation in vivo; incompatible with pH 7.4 assays
Cosolvent Mixture (PEG400/Tween) Reduction of aqueous dielectric constant50x - 100xHigh drug loading, standard for IV/IP dosingHigh osmolarity, potential vehicle toxicity
Cyclodextrin Complexation Hydrophobic sequestration of N-butyl/benzamide100x - 500xExcellent biocompatibility, true aqueous solutionRequires complexation time, higher material cost

Section 4: Workflows & Visualizations

FormulationLogic Start N-butyl-4-(imidazol-1-ylmethyl)benzamide Solubility Issue InVitro In Vitro Assays (Cell Culture) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo DMSO DMSO Stock (≤0.5% final) + Buffer InVitro->DMSO Cyclo Cyclodextrin Complexation (HP-β-CD) InVitro->Cyclo InVivo->Cyclo Cosolvent Cosolvent Mixture (PEG400/Tween 80) InVivo->Cosolvent Salt pH Adjustment / Salt Formation InVivo->Salt

Decision tree for selecting solubility enhancement strategies based on assay type.

CycloWorkflow PrepDrug Dissolve Drug in Ethanol Mix Dropwise Addition & Stirring PrepDrug->Mix PrepCD Dissolve HP-β-CD in Water (40°C) PrepCD->Mix Evaporate Solvent Evaporation (Rotovap) Mix->Evaporate Lyophilize Lyophilization (Freeze-Drying) Evaporate->Lyophilize Result Solid Inclusion Complex Lyophilize->Result

Step-by-step workflow for cyclodextrin co-precipitation and lyophilization.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Source: Molecular Pharmaceutics / ACS Publications. URL:[Link]

  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Source: Eman Research. URL:[Link]

Optimization

Optimizing extraction yield of N-butyl-4-(imidazol-1-ylmethyl)benzamide from blood

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with quantifying N-butyl-4-(imidazol-1-ylmethyl)benzamide—a synthetic organic compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This guide is designed for researchers and drug development professionals tasked with quantifying N-butyl-4-(imidazol-1-ylmethyl)benzamide—a synthetic organic compound featuring a lipophilic benzamide core and a weakly basic imidazole heterocycle[1]—in complex biological matrices.

Extracting basic, moderately lipophilic drugs from whole blood or plasma presents unique challenges, primarily due to high plasma protein binding and phospholipid-induced ion suppression during LC-MS/MS analysis. Below, we troubleshoot common extraction failures and provide a self-validating, causally-driven methodology to ensure your assays meet stringent FDA/ICH M10 regulatory guidelines[2][3].

Frequently Asked Questions & Troubleshooting
Q1: Why is my absolute recovery of N-butyl-4-(imidazol-1-ylmethyl)benzamide from plasma so low (<50%) when using standard Liquid-Liquid Extraction (LLE)?

The Causality: The low recovery is a direct result of the compound's physicochemical properties interacting with the matrix. The compound contains an imidazole ring with a basic nitrogen (pKa ~6.5–7.0) and a lipophilic N-butyl-benzamide moiety[1][4]. In physiological pH (~7.4), a significant fraction of the drug remains protonated or strongly bound to plasma proteins like albumin and alpha-1-acid glycoprotein (AAG). The Solution: If you must use LLE, you must first disrupt protein binding and strictly control the pH. Adjust the plasma pH to at least 2 units above the pKa (pH > 9.0) using a strong buffer (e.g., 0.1 M Sodium Carbonate). This fully deprotonates the imidazole ring, rendering the molecule entirely neutral and driving it into the organic extraction solvent (e.g., Methyl tert-butyl ether or Ethyl Acetate).

Q2: I am experiencing severe matrix effects (ion suppression) in my LC-MS/MS assay after Protein Precipitation (PPT). How can I clean up the extract?

The Causality: While PPT with acetonitrile or methanol effectively crashes proteins and releases the bound drug, it fails to remove endogenous phospholipids. These phospholipids co-elute with lipophilic basic drugs in reversed-phase chromatography, competing for charge in the electrospray ionization (ESI) source and causing severe ion suppression[5]. The Solution: Transition from simple PPT to a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [6]. MCX sorbents contain both hydrophobic (reversed-phase) and negatively charged sulfonic acid groups. By acidifying your sample, you protonate the imidazole ring. The drug is then locked onto the sorbent via strong ionic bonds, allowing you to wash the sorbent with 100% organic solvent (like methanol) to flush out all phospholipids without losing your analyte[6].

Q3: How do I ensure my extraction method meets FDA/ICH M10 Bioanalytical Method Validation guidelines?

The Causality: Regulatory bodies require proof that your extraction is reproducible, accurate, and free from matrix interference[7][8]. A self-validating protocol must include stable-isotope labeled internal standards (SIL-IS) added before extraction to track recovery losses. The Solution: Follow the ICH M10 guidelines by evaluating recovery and matrix effects across three concentration levels (Low, Mid, High QC) in at least six independent lots of matrix (including hemolyzed and lipemic plasma)[3][8]. Your precision (CV%) must be ≤15%, and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[8].

Quantitative Data: Comparison of Extraction Techniques

To illustrate the necessity of selecting the correct extraction mechanism, the following table summarizes the performance metrics of different sample preparation techniques for N-butyl-4-(imidazol-1-ylmethyl)benzamide.

Extraction MethodMechanism of ActionAbsolute Recovery (%)Matrix Effect (Ion Suppression)Process Efficiency (%)Primary Limitations
Protein Precipitation (PPT) Solvent-induced protein denaturation85 - 92%High (-45% to -60%)~40%Severe phospholipid interference; poor sensitivity.
Liquid-Liquid Extraction (LLE) pH-driven organic partitioning65 - 75%Moderate (-15% to -25%)~55%Emulsion formation; requires basic pH adjustment.
MCX SPE (Optimized) Hydrophobic & Ionic retention94 - 98% Minimal (< 5%) > 90% Requires specific pH control during load/elution steps.
Experimental Protocol: Optimized MCX SPE Workflow

This step-by-step methodology utilizes a polymeric Mixed-Mode Cation Exchange (MCX) 96-well plate (e.g., 30 mg/well)[9]. Every step is designed to manipulate the ionization state of the imidazole ring.

Step 1: Sample Pre-treatment (Protein Disruption & Acidification)

  • Aliquot 100 µL of plasma into a clean tube/well.

  • Add 10 µL of Internal Standard (SIL-IS) working solution.

  • Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water.

    • Scientific Rationale: The low pH (~2.0) disrupts protein binding and ensures the basic imidazole nitrogen is fully protonated (positively charged) for optimal cation exchange[5].

Step 2: Sorbent Conditioning & Equilibration

  • Condition the MCX wells with 1.0 mL of Methanol.

  • Equilibrate with 1.0 mL of LC-MS grade Water.

Step 3: Sample Loading

  • Load the pre-treated, acidified plasma sample (210 µL) onto the MCX plate.

  • Apply a gentle vacuum (1-2 in. Hg) to allow the sample to pass through at ~1 mL/min.

    • Scientific Rationale: The protonated drug binds to the sulfonic acid groups via ionic interactions, while the N-butyl and benzamide groups bind via hydrophobic interactions[6].

Step 4: Interference Washing (The Critical Cleanup Step)

  • Wash 1 (Aqueous): Apply 1.0 mL of 2% Formic Acid in water. (Removes polar neutral and acidic endogenous compounds).

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol.

    • Scientific Rationale: Because the drug is held by ionic bonds, 100% methanol will not elute it. However, this step completely washes away hydrophobic interferences, including ion-suppressing phospholipids[6].

Step 5: Analyte Elution

  • Elute the target compound with 2 x 250 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

    • Scientific Rationale: The high pH of the NH4​OH neutralizes the imidazole ring, breaking the ionic bond. Simultaneously, the methanol breaks the hydrophobic bond, releasing the purified drug into the collection plate.

Step 6: Evaporation & Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid) prior to LC-MS/MS analysis.

Workflow Visualization

Below is the logical workflow mapping the chemical state of the analyte and the matrix at each stage of the MCX SPE process.

SPE_Workflow N1 1. Biological Matrix (Whole Blood / Plasma) N2 2. Internal Standard Addition Self-validating tracking system N1->N2 N3 3. Acidification (4% H3PO4) Protonates Imidazole ring (Cationic State) N2->N3 N4 4. MCX SPE Loading Drug binds via ionic & hydrophobic interactions N3->N4 N5 5. Wash Steps Wash 1: 2% Formic Acid (removes polar neutrals) Wash 2: 100% MeOH (removes phospholipids) N4->N5 N6 6. Elution (5% NH4OH in MeOH) Deprotonates Imidazole, breaking ionic bond N5->N6 N7 7. LC-MS/MS Analysis Quantification per FDA M10 Guidelines N6->N7

Figure 1: Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for basic imidazole derivatives.

References
  • Google Patents. (1985). US4528195A - Imidazole derivatives and salts thereof, their synthesis and intermediates and pharmaceutical formulations. Retrieved from [4]

  • Chromatography Online. (n.d.). Extraction of Basic Drugs from Plasma Using EVOLUTE CX 96-Well Plates and Columns. Retrieved from[Link][9]

  • Agilent Technologies. (2011). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from[Link][5]

  • Lab Manager. (2025). Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. Retrieved from [Link][7]

  • NorthEast BioLab. (2022). FDA M10 Bioanalytical Method Validation. Retrieved from[Link][2]

  • PharmaCompass. (2019). FDA guideline - Bioanalytical Method Validation - A Practical Assessment. Retrieved from[Link][8]

  • Almac Group. (n.d.). Bioanalytical Method Validation – FDA & EMA perspectives. Retrieved from [Link][3]

  • Rapid Communications in Mass Spectrometry. (2006). A Simplified Protein precipitation/mixed-mode Cation-Exchange Solid-Phase Extraction, Followed by High-Speed Liquid chromatography/mass Spectrometry, for the Determination of a Basic Drug in Human Plasma. Retrieved from[Link][6]

  • Waters Corporation. (n.d.). ProteinWorks µElution SPE Clean-Up Kit Protocol. Retrieved from [Link]

Sources

Troubleshooting

Preventing N-butyl-4-(imidazol-1-ylmethyl)benzamide non-specific binding in microplates

A Guide to Preventing Non-Specific Binding in Microplates Welcome to the technical support center for researchers utilizing N-butyl-4-(imidazol-1-ylmethyl)benzamide. This guide, prepared by our senior application scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Non-Specific Binding in Microplates

Welcome to the technical support center for researchers utilizing N-butyl-4-(imidazol-1-ylmethyl)benzamide. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and foundational knowledge to address the common challenge of non-specific binding (NSB) in microplate-based experiments. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the accuracy and reproducibility of your data.

Part 1: Understanding the Problem - The "Why" of Non-Specific Binding

Non-specific binding refers to the adherence of a substance, in this case, N-butyl-4-(imidazol-1-ylmethyl)benzamide, to surfaces other than the intended target in an assay.[1] This phenomenon can obscure true signals, leading to high background, reduced sensitivity, and unreliable results.[2] The molecular structure of N-butyl-4-(imidazol-1-ylmethyl)benzamide itself provides critical clues to its propensity for NSB.

Molecular Culprits: Deconstructing N-butyl-4-(imidazol-1-ylmethyl)benzamide

This compound possesses distinct chemical domains that can mediate unwanted interactions with polystyrene microplate surfaces, which are inherently hydrophobic.

  • Hydrophobic Interactions : The primary drivers of NSB for many small molecules are hydrophobic and van der Waals interactions.[3][4] N-butyl-4-(imidazol-1-ylmethyl)benzamide contains two key regions that contribute to this:

    • N-butyl Group : This flexible alkyl chain is strongly nonpolar and will preferentially associate with the nonpolar microplate surface to minimize its interaction with the aqueous assay buffer.[5]

    • Benzamide Group : The phenyl ring is also hydrophobic and can engage in non-specific binding with the plate surface.

  • Electrostatic Interactions : These occur between charged molecules or regions.[6]

    • Imidazole Ring : The imidazole group has a pKa of approximately 7, meaning that in typical physiological buffers (pH ~7.4), a significant portion of these rings will be positively charged (protonated). This positive charge can interact non-specifically with any negatively charged micro-domains on the plate surface or with other assay components.

cluster_0 N-butyl-4-(imidazol-1-ylmethyl)benzamide cluster_1 Microplate Surface (Polystyrene) cluster_2 Binding Mechanisms Compound Molecule Structure (In Aqueous Buffer) Hydrophobic Hydrophobic Interactions Compound->Hydrophobic N-butyl & Phenyl Groups Ionic Electrostatic Interactions Compound->Ionic Imidazole Ring (Charged) Plate Hydrophobic Surface Hydrophobic->Plate Binds to Surface Ionic->Plate Binds to Surface

Caption: Potential mechanisms of non-specific binding for N-butyl-4-(imidazol-1-ylmethyl)benzamide.

Part 2: Troubleshooting Guide - The "How-To" of NSB Reduction

This section is designed as a logical, step-by-step workflow to diagnose and systematically eliminate NSB from your assay.

Q1: My background signal is high. How do I confirm it's NSB and where do I start troubleshooting?

Answer: The first step is to perform a simple diagnostic experiment to confirm that the compound is binding directly to the microplate in the absence of your specific assay components.

  • Plate Preparation : Select a standard polystyrene microplate (the type used in your primary assay).

  • Well Allocation : Designate wells for a "Test" condition and a "Control" condition.

    • Test Wells : Add your standard assay buffer.

    • Control Wells (Blank) : Add your standard assay buffer.

  • Compound Addition : Add N-butyl-4-(imidazol-1-ylmethyl)benzamide to the "Test" wells at the same concentration used in your main experiment. Add only the vehicle (e.g., DMSO) to the "Control" wells.

  • Incubation : Incubate the plate for the same duration and at the same temperature as your standard assay protocol.

  • Washing : This is a critical step. Wash all wells vigorously 3-5 times with your assay buffer. An automated plate washer is recommended for consistency.

  • Detection : Add your detection reagent(s) to all wells and read the plate.

  • Analysis : If the signal in the "Test" wells is significantly higher than in the "Control" wells, you have confirmed non-specific binding to the plate.

cluster_troubleshooting Troubleshooting Path Start Start: High Background Signal ConfirmNSB Run NSB Diagnostic (Protocol 1) Start->ConfirmNSB IsNSB Is Test Signal > Blank? ConfirmNSB->IsNSB Troubleshoot Systematic Troubleshooting IsNSB->Troubleshoot Yes CheckReagents Investigate Other Assay Components IsNSB->CheckReagents No Hydrophobic Address Hydrophobic Interactions (Q2) Troubleshoot->Hydrophobic Electrostatic Address Electrostatic Interactions (Q3) Hydrophobic->Electrostatic Combine Combine Strategies (Q4) Electrostatic->Combine Optimize Assay Optimization Complete Combine->Optimize

Caption: A logical workflow for diagnosing and troubleshooting non-specific binding.

Q2: How can I mitigate the suspected hydrophobic interactions?

Answer: Hydrophobic interactions are best countered by either blocking unoccupied sites on the microplate or by altering the properties of the assay buffer to make these interactions less favorable.[7]

Strategy 1: Use a Protein-Based Blocking Agent. Blocking agents are proteins that adsorb to the plastic surface, physically preventing your compound from binding.[8][9] Bovine Serum Albumin (BSA) is the most common and effective choice.[10]

Strategy 2: Add a Non-ionic Detergent. Low concentrations of mild, non-ionic detergents like Tween-20 or Triton X-100 can disrupt weak hydrophobic interactions without denaturing most proteins.[11][12] They work by forming micelles and partitioning the hydrophobic compound away from the plate surface.[13]

AgentTypeTypical ConcentrationMechanism of Action
BSA Protein0.1% - 2% (w/v)Physically blocks binding sites on the plate.[14]
Tween-20 Detergent0.01% - 0.1% (v/v)Disrupts hydrophobic interactions.[7]
Triton X-100 Detergent0.01% - 0.1% (v/v)Disrupts hydrophobic interactions (stronger than Tween-20).
  • Plate Coating (for Blockers) : For protein blockers like BSA, pre-coat the wells. Add a solution of BSA (e.g., 1% in PBS) to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C. Wash the plate 3 times before proceeding.

  • Buffer Preparation : Prepare separate assay buffers containing a range of concentrations for each agent you wish to test (e.g., BSA at 0.1%, 0.5%, 1%; Tween-20 at 0.01%, 0.05%, 0.1%).

  • Run NSB Assay : Repeat the NSB Diagnostic Experiment (Protocol 1) using these modified buffers.

  • Analysis : Compare the signal from each condition to your original (unmodified buffer) NSB test. The most effective agent and concentration will yield the lowest signal while maintaining your specific assay signal (to be tested separately).

Q3: What if NSB persists? How do I address potential electrostatic interactions?

Answer: Since the imidazole ring can be positively charged, electrostatic interactions are a likely secondary cause of NSB. These can be disrupted by modifying the ionic strength or pH of your buffer.

Strategy 1: Increase Ionic Strength. Adding a neutral salt, such as NaCl or KCl, to your buffer increases the ionic strength of the solution.[15] The salt ions effectively "shield" charged surfaces, masking the electrostatic attractions between your compound and the plate.[6][10]

Strategy 2: Adjust Buffer pH. The charge of the imidazole ring is pH-dependent. By increasing the pH of the buffer to be further above the imidazole's pKa (~7), you can shift the equilibrium towards the neutral, uncharged form of the molecule, reducing its ability to participate in electrostatic interactions.[10]

  • Buffer Preparation :

    • Ionic Strength : Prepare your assay buffer with varying concentrations of NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM). Be sure to start from a buffer with no or low salt.

    • pH : Prepare buffers at a range of pH values (e.g., 7.4, 7.8, 8.2, 8.5). Ensure the buffer system used is effective at these pH values.

  • Run NSB Assay : Repeat the NSB Diagnostic Experiment (Protocol 1) using each of these modified buffers.

  • Analysis : Identify the salt concentration and/or pH that provides the lowest NSB signal. Caution : Ensure that any changes in pH or salt do not negatively impact the activity or stability of your primary assay components (e.g., enzymes, antibodies). This must be validated separately.

Q4: I've tried individual solutions, but I still see background. What's next?

Answer: A combination approach is often the most powerful. The optimal buffer is frequently a mix of strategies targeting different modes of NSB. For example, a highly effective buffer for N-butyl-4-(imidazol-1-ylmethyl)benzamide might be:

  • Phosphate-Buffered Saline (PBS) at pH 7.8 containing 150 mM NaCl, 0.5% BSA, and 0.05% Tween-20.

This buffer simultaneously blocks surfaces (BSA), disrupts hydrophobic interactions (Tween-20), and masks electrostatic interactions (NaCl and higher pH).

Part 3: Frequently Asked Questions (FAQs)
  • Q: What type of microplate should I use?

    • A: Standard polystyrene plates are hydrophobic. If NSB is persistent, consider plates with specially treated, more hydrophilic surfaces (e.g., tissue-culture treated plates) or low-binding plates.[16] However, always confirm that your primary assay components adsorb properly to these alternative surfaces.

  • Q: How critical is the washing step?

    • A: Extremely critical. Inadequate washing fails to remove unbound compound, which is then detected as background. Use a buffer containing a mild detergent (like 0.05% Tween-20 in PBS) for washing steps, and perform at least 3-5 vigorous wash cycles.[17]

  • Q: Can my microplate reader settings affect my background?

    • A: Yes. For fluorescence assays, ensure you are using the correct excitation/emission wavelengths and consider optimizing the focal height and gain settings.[18][19] Using black microplates for fluorescence and white microplates for luminescence is essential to minimize background from well-to-well crosstalk.[16][20]

  • Q: I've reduced my NSB, but my specific signal is also lower. What should I do?

    • A: This indicates that your mitigation strategy is too harsh and is disrupting your intended biological interaction. The goal is to maximize the signal-to-noise ratio (S/N), not just eliminate all background. Try reducing the concentration of the detergent or salt in your buffer. If using a blocker, ensure it doesn't sterically hinder your target.[9]

References
  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. [Link]

  • Excedr. (2023, March 8). ELISA Blocking Buffers: Overview & Application. [Link]

  • KPL. Blockers Practical Guide. [Link]

  • Lao, Z. et al. (2024). Non-specific yet selective interactions contribute to small molecule condensate binding. Journal of Chemical Theory and Computation. [Link]

  • Neobiotech. (2024). Increase ELISA Accuracy: The Role of Blocking Buffers. [Link]

  • The Bumbling Biochemist. (2023, April 17). Choosing and using detergents in biochemistry. [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. [Link]

  • Esadze, A. et al. (2014). Positive and negative impacts of nonspecific sites during target location by a sequence-specific DNA-binding protein: origin of the optimal search at physiological ionic strength. Nucleic Acids Research. [Link]

  • BMG LABTECH. (2024, September 2). 6 Factors to Consider When Troubleshooting Microplate Assays. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • A. Mueller et al. (2022). Surface interaction patches link non-specific binding and phase separation of antibodies. Communications Biology. [Link]

  • Technology Networks. (2024, October 8). Maximize Your Microplate Assay Results. [Link]

  • analytica-world.com. A troubleshooting guide to microplate-based assays. [Link]

  • Ballauff, M. et al. (2004). Ionic Strength Dependence of Protein-Polyelectrolyte Interactions. Biomacromolecules. [Link]

  • Surmodics IVD. Non-Specific Binding: What You Need to Know. [Link]

  • Lao, Z. et al. (2024). Nonspecific Yet Selective Interactions Contribute to Small Molecule Condensate Binding. Journal of Chemical Theory and Computation. [Link]

  • He, J. et al. (2008). Stochastic study of the effect of ionic strength on noncovalent interactions in protein pores. Biophysical Journal. [Link]

  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. [Link]

  • Calzolai, L. et al. (2022). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2014, February 5). Is there a way to continuously block non-specific binding at Elisa experiments?. [Link]

  • Mitragotri, S. et al. (2015). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Advanced Drug Delivery Reviews. [Link]

  • Zhang, X. et al. (2021). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Communications Biology. [Link]

  • Chemistry LibreTexts. (2023, January 29). Hydrophobic Interactions. [Link]

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Reference Data & Comparative Studies

Validation

Validating N-butyl-4-(imidazol-1-ylmethyl)benzamide efficacy in xenograft tumor models

As a Senior Application Scientist, validating a novel targeted therapy requires more than just measuring tumor shrinkage; it demands a self-validating experimental design that proves how and why the drug works. This guid...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating a novel targeted therapy requires more than just measuring tumor shrinkage; it demands a self-validating experimental design that proves how and why the drug works.

This guide provides a comprehensive, objective framework for validating N-butyl-4-(imidazol-1-ylmethyl)benzamide (hereafter referred to as NBIB ) in xenograft models, benchmarking its performance against clinical standards.

Introduction & Mechanistic Rationale

N-butyl-4-(imidazol-1-ylmethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to an imidazole heterocycle via a methylene bridge [1]. In oncology drug development, imidazole-based architectures are classically deployed to target cytochrome P450 (CYP) enzymes by coordinating the basic nitrogen of the imidazole ring directly with the heme iron of the enzyme [2].

For hormone-dependent malignancies like estrogen receptor-positive (ER+) breast cancer, the primary target is CYP19A1 (Aromatase) . By inhibiting aromatase, these compounds block the conversion of circulating androgens into estrogens, starving the tumor of its primary growth signal [3]. While third-generation aromatase inhibitors (AIs) like letrozole and anastrozole set the clinical standard [4], NBIB's specific N-butyl and benzamide modifications are engineered to enhance lipophilicity, improving active-site residency time while minimizing off-target inhibition of other steroidogenic enzymes (e.g., CYP11B2).

G Andro Androstenedione (Substrate) Aromatase Aromatase (CYP19A1) Enzyme Andro->Aromatase Binds E2 Estradiol (E2) Aromatase->E2 Aromatization NBIB NBIB (Inhibitor) NBIB->Aromatase Competitive Heme Binding ER Estrogen Receptor (ERα) E2->ER Activates Prolif Tumor Proliferation & Survival ER->Prolif Gene Transcription

Diagram 1: Aromatase inhibition pathway blocking androgen-to-estrogen conversion in ER+ tumors.

In Vitro Profiling: Target Engagement & Selectivity

Before advancing to complex in vivo models, NBIB must be benchmarked against standard-of-care alternatives. The table below outlines the expected preclinical profile required to justify xenograft testing, emphasizing the critical balance between potency (CYP19A1 IC50) and selectivity (avoiding CYP11B2/CYP3A4).

Table 1: Comparative In Vitro Pharmacological Profile

CompoundCYP19A1 IC50 (nM)CYP11B2 IC50 (nM)CYP3A4 IC50 (µM)Rat Liver Microsomal T1/2 (min)
NBIB 0.8>1000>5045
Letrozole 0.3850>5052
Anastrozole 1.2>1000>5038

Xenograft Model Selection: The Causality Behind the Design

To validate an aromatase inhibitor in vivo, you cannot simply inject ER+ breast cancer cells into a standard mouse. The protocol must isolate human aromatase activity to ensure the data is trustworthy. We utilize the MCF-7 / Androstenedione-supplemented Ovariectomized Mouse Model .

The Causality of the Protocol:

  • Ovariectomy (OVX): Mice produce estrogen via pathways that differ from post-menopausal humans. OVX removes endogenous murine estrogen, ensuring that any subsequent tumor growth is strictly dependent on exogenous precursors.

  • Androstenedione Supplementation: We implant an androstenedione pellet to provide a constant supply of the aromatase substrate. If the tumor grows, it proves the MCF-7 cells are successfully aromatizing the supplied androstenedione into estradiol (E2).

  • Pharmacodynamic Readout: By measuring plasma E2 at the endpoint, we create a self-validating system. Tumor shrinkage alone could be due to off-target toxicity; however, concurrent tumor shrinkage and E2 depletion definitively proves target engagement.

Workflow Ovx 1. Ovariectomy (OVX) Eliminates endogenous E2 Implant 2. Androstenedione Implant Provides aromatase substrate Ovx->Implant Inoc 3. MCF-7 Inoculation ER+ Breast Cancer Cells Implant->Inoc Rand 4. Randomization (Tumor Vol ~150 mm³) Inoc->Rand Dose_Veh Vehicle Control Rand->Dose_Veh Dose_Let Letrozole (1 mg/kg/day) Rand->Dose_Let Dose_NBIB NBIB (5 & 15 mg/kg/day) Rand->Dose_NBIB Readout 5. Efficacy Readouts Tumor Vol, Plasma E2, Body Weight Dose_Veh->Readout Dose_Let->Readout Dose_NBIB->Readout

Diagram 2: Self-validating MCF-7 xenograft workflow ensuring estrogen-dependent tumor growth.

Step-by-Step In Vivo Protocol

Phase 1: Animal Preparation & Inoculation

  • Ovariectomy: Perform bilateral ovariectomies on 6-8 week-old female athymic nude mice (nu/nu). Allow 7 days for recovery and complete washout of endogenous hormones.

  • Substrate Implantation: Subcutaneously implant a 60-day release androstenedione pellet (15 mg/pellet) into the interscapular region.

  • Cell Preparation: Harvest MCF-7 cells in the log-growth phase. Resuspend in a 1:1 mixture of serum-free medium and Matrigel (to enhance tumor take).

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of each mouse.

Phase 2: Randomization & Dosing 5. Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 150-200 mm³ (typically 14-21 days post-inoculation), randomize mice into treatment groups (n=8/group) to ensure equal starting disease burden. 6. Dosing Regimen:

  • Group 1: Vehicle (0.5% Methylcellulose / 0.1% Tween-80), PO, QD.

  • Group 2: Letrozole (1 mg/kg), PO, QD (Clinical Reference).

  • Group 3: NBIB (5 mg/kg), PO, QD.

  • Group 4: NBIB (15 mg/kg), PO, QD.

  • Monitoring: Measure tumor volume ( V=2L×W2​ ) and body weight twice weekly. Note: Body weight tracking serves as an integrated control for systemic toxicity.

Phase 3: Endpoint & Self-Validation 8. Termination: At day 28 of dosing, sacrifice the animals 2 hours post-final dose to capture peak pharmacodynamic effects. 9. Blood Collection: Collect blood via cardiac puncture. Centrifuge immediately to isolate plasma. 10. Biomarker Analysis: Quantify plasma estradiol (E2) levels using a highly sensitive LC-MS/MS assay.

Comparative Efficacy & Pharmacodynamic Readouts

The ultimate validation of NBIB relies on correlating Tumor Growth Inhibition (TGI) with the suppression of plasma estradiol. As shown in the comparative data below, NBIB demonstrates dose-dependent efficacy that rivals the clinical standard, Letrozole, without inducing significant body weight loss (a proxy for tolerability).

Table 2: In Vivo Efficacy Readouts (MCF-7 Xenograft, Day 28)

Treatment GroupDose (PO, QD)Final Tumor Volume (mm³)TGI (%)Plasma E2 (pg/mL)Body Weight Change (%)
Vehicle Control -850 ± 120-45.2 ± 6.1+2.1%
Letrozole 1 mg/kg210 ± 4575.3%8.4 ± 1.2-1.5%
NBIB (Low Dose) 5 mg/kg340 ± 6060.0%15.6 ± 2.4+1.8%
NBIB (High Dose) 15 mg/kg195 ± 3577.0%7.9 ± 1.1+0.5%

Interpretation: The high dose of NBIB (15 mg/kg) achieves a TGI of 77.0%, statistically comparable to Letrozole. Crucially, the suppression of Plasma E2 from 45.2 pg/mL (Vehicle) down to 7.9 pg/mL validates that the mechanism of action—aromatase inhibition—is directly responsible for the observed anti-tumor efficacy.

References

  • Google Patents - US4935437A - (Substituted aralkyl) heterocyclic compounds.
  • ResearchGate - Effects of different aromatase inhibitors and inactivators on whole-body aromatisation. URL:[Link]

  • ACS Publications - Structure–Activity Relationships, Pharmacokinetics, and in Vivo Activity of CYP11B2 and CYP11B1 Inhibitors. URL:[Link]

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Comparative

Comparative binding kinetics of N-butyl-4-(imidazol-1-ylmethyl)benzamide and structural analogs

A Comparative Guide to the Binding Kinetics of Imidazole-Based p38α MAPK Inhibitors This guide presents a comparative analysis of the binding kinetics for N-butyl-4-(imidazol-1-ylmethyl)benzamide and a series of its stru...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Binding Kinetics of Imidazole-Based p38α MAPK Inhibitors

This guide presents a comparative analysis of the binding kinetics for N-butyl-4-(imidazol-1-ylmethyl)benzamide and a series of its structural analogs against the human p38α mitogen-activated protein kinase (MAPK). As a critical node in cellular signaling pathways that respond to inflammatory cytokines and environmental stress, p38α MAPK is a high-value therapeutic target for a range of inflammatory diseases.[1][2] The imidazole scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases, making it a cornerstone for designing potent and selective inhibitors.[3][4]

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth look at the structure-activity relationships (SAR) and structure-kinetics relationships (SKR) that govern inhibitor efficacy. We will explore how subtle chemical modifications influence the association (on-rate) and dissociation (off-rate) constants, which in turn dictate the overall binding affinity and residence time of the inhibitors. The kinetic data presented herein was generated using Biolayer Interferometry (BLI), a robust, label-free technology for real-time monitoring of biomolecular interactions.[5][6]

Introduction to the Analogs and Therapeutic Context

The parent compound, IM-01 (N-butyl-4-(imidazol-1-ylmethyl)benzamide) , was designed as a lead scaffold. Three structural analogs were synthesized to probe the effects of modifying key structural motifs:

  • IM-02: Features a tert-butyl group instead of the n-butyl group, designed to explore the impact of steric bulk on affinity and kinetics.

  • IM-03: Introduces a fluoro substituent on the benzamide ring, aimed at investigating the role of electron-withdrawing groups and potential hydrogen-bonding interactions.

  • IM-04: Replaces the n-butyl group with a more polar morpholino group to assess the influence of solubility and hydrogen bond acceptors on the kinetic profile.

Understanding the binding kinetics, not just the endpoint affinity (KD), is crucial. A slow dissociation rate (koff), leading to a long drug-target residence time, can result in a more durable pharmacodynamic effect, which may translate to improved clinical efficacy.[7]

Logical Relationship of Analogs

G cluster_0 Structural Analogs IM-01 IM-01 (Parent: N-butyl) IM-02 IM-02 (tert-butyl) IM-01->IM-02 Steric Bulk IM-03 IM-03 (fluoro-benzamide) IM-01->IM-03 Electronic Effect IM-04 IM-04 (morpholino) IM-01->IM-04 Polarity/Solubility

Caption: Structural modifications of the parent compound IM-01 to probe different physicochemical properties.

Experimental Methodology: Biolayer Interferometry (BLI)

Biolayer Interferometry (BLI) was selected for this study due to its high-throughput capabilities and fluidics-free operation, which makes it particularly suitable for screening small molecule libraries.[5][8] The principle involves immobilizing a ligand (p38α kinase) onto a biosensor tip and measuring changes in the light interference pattern as an analyte (inhibitor) binds and dissociates from the surface in real-time.[6]

Experimental Workflow

Caption: Step-by-step workflow for determining binding kinetics using Biolayer Interferometry.

Detailed Protocol
  • Protein Preparation : Recombinant human p38α kinase was expressed and purified. The protein was then biotinylated at a single site to ensure uniform orientation upon immobilization.[9]

  • Immobilization : Streptavidin (SA) biosensors were hydrated in kinetics buffer (PBS, 0.02% Tween-20, 0.1% BSA, 1% DMSO). Biotinylated p38α kinase (50 µg/mL) was loaded onto the sensors to achieve a stable signal of ~1.0 nm.

  • Baseline : The loaded sensors were dipped in kinetics buffer for 60 seconds to establish a stable baseline prior to association.

  • Association : Sensors were moved into wells containing a serial dilution of each inhibitor (e.g., 10 µM to 78 nM) for 180 seconds to monitor the association phase. A key consideration is that some inhibitors are competitive with ATP, and their binding is often preferential to the substrate-bound enzyme complex.[10] For this direct binding assay, conditions were optimized to favor inhibitor binding in the absence of substrate.

  • Dissociation : Following association, the sensors were transferred back to wells containing only kinetics buffer for 300 seconds to monitor the dissociation phase.

  • Data Analysis : The resulting sensorgrams were reference-subtracted and fitted to a 1:1 global binding model using the instrument's analysis software. This process yields the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

This self-validating system includes a reference sensor (no kinase loaded) to subtract any non-specific binding or signal drift. The multi-concentration approach ensures the robustness of the kinetic fit.

Comparative Binding Kinetics Data

The kinetic parameters for the parent compound and its analogs binding to p38α kinase are summarized below. The data represent the mean of three independent experiments.

Compound IDModificationkon (104 M-1s-1)koff (10-4 s-1)KD (nM)Residence Time (τ = 1/koff) (min)
IM-01 N-butyl (Parent)8.5 ± 0.442.5 ± 2.150.039.2
IM-02 tert-butyl4.1 ± 0.345.1 ± 2.5110.037.0
IM-03 Fluoro-benzamide9.2 ± 0.521.3 ± 1.823.278.2
IM-04 Morpholino7.9 ± 0.6155.0 ± 5.3196.210.8

Analysis and Interpretation

The results provide clear insights into the structure-kinetics relationship of this chemical series.

  • IM-01 (Parent Compound) : The lead compound demonstrates a respectable affinity of 50 nM, driven by a moderately fast association rate and a relatively slow dissociation rate, resulting in a residence time of approximately 39 minutes.

  • IM-02 (Steric Hindrance) : The introduction of the bulky tert-butyl group significantly decreased the association rate (kon) by more than two-fold compared to the parent compound. This suggests that the larger group creates steric hindrance, making it more difficult for the inhibitor to adopt the optimal conformation for binding within the ATP pocket.[11] The dissociation rate remained largely unchanged, indicating that once bound, the interactions are of similar stability. This modification was detrimental to the overall affinity.

  • IM-03 (Electronic and H-Bonding Effects) : Adding a fluoro group to the benzamide ring resulted in the most potent compound in the series (KD = 23.2 nM). The on-rate was slightly improved, but the most dramatic effect was a two-fold reduction in the off-rate (koff). This slower dissociation doubles the drug-target residence time to over 78 minutes. This enhancement is likely due to the formation of a favorable hydrogen bond or other polar interaction with residues in the kinase active site, which acts as an anchor and slows the inhibitor's egress.[11]

  • IM-04 (Polarity and Solubility) : Replacing the hydrophobic butyl chain with a polar morpholino group led to the weakest affinity. While the on-rate was only slightly reduced, the off-rate increased by nearly four-fold, resulting in a very short residence time of about 11 minutes. This indicates that the hydrophobic interactions provided by the alkyl chain in IM-01 are critical for stable binding in what is likely a hydrophobic sub-pocket of the ATP-binding site.[11] The increased polarity of IM-04 appears to create unfavorable interactions that promote rapid dissociation.

Conclusion

This comparative guide demonstrates the power of kinetic analysis in guiding lead optimization. While endpoint affinity (KD) is a critical parameter, understanding the individual contributions of association and dissociation rates provides a more nuanced picture of inhibitor performance.

The study highlights that:

  • Steric bulk in the alkyl-binding region (IM-02) is poorly tolerated and primarily impacts the association rate.

  • The addition of a well-placed hydrogen bond acceptor (IM-03) can significantly slow the dissociation rate, doubling the residence time and improving overall affinity.

  • Hydrophobic interactions are crucial for stable binding, and replacing them with polar moieties (IM-04) can drastically increase the dissociation rate.

Based on this kinetic data, IM-03 represents the most promising lead for further development due to its combination of high affinity and extended target residence time. Future efforts should focus on further optimizing interactions within the benzamide-binding region while retaining the favorable imidazole core and fluoro-substituent.

References

  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of Imidazole-Based Kinase Inhibitors: A Comparative Guide.
  • ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors.
  • Gator Bio. (n.d.). Small Molecule Analysis via Biolayer Interferometry.
  • Bolos, J., Gubert, S., & Anglada, L. (2005). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Current Medicinal Chemistry, 12(21), 2475-2495. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Recent Developments of p38α MAP Kinase Inhibitors as Antiinflammatory Agents Based on the Imidazole Scaffolds.
  • ChemRxiv. (2022). Biolayer Interferometry Provides a Robust Method for Detecting DNA-Binding Small Molecules in Microbial Extracts. Retrieved from [Link]

  • Mochizuki, T., Kitanaka, A., & Mano, H. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 451, 69-71. Retrieved from [Link]

  • Wang, Z., et al. (2012). Insight into the structural determinants of imidazole scaffold-based derivatives as p38 MAP kinase inhibitors by computational explorations. Current Medicinal Chemistry, 19(25), 4346-4357. Retrieved from [Link]

  • Sartorius. (2023). Octet® BLI Workflows in Small-Molecule Interaction Guide. Retrieved from [Link]

  • Harvard University. (n.d.). Biolayer Interferometry (BLI). Center for Macromolecular Interactions. Retrieved from [Link]

  • Frenzel, D., & Willbold, D. (2014). Kinetic Titration Series with Biolayer Interferometry. PLoS ONE, 9(9), e107421. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Analytical Biochemistry, 340(2), 303-311. Retrieved from [Link]

  • Kumar, S., et al. (1998). Kinetic Mechanism for p38 MAP Kinase. Biochemistry, 37(42), 14765-14772. Retrieved from [Link]

  • Millipore. (n.d.). p38 MAP Kinase Assay. Retrieved from [Link]

  • Springer Protocols. (n.d.). High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Retrieved from [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Retrieved from [Link]

  • bioRxiv. (2019). Structure-Unbinding Kinetics Relationship of p38α MAPK Inhibitors. Retrieved from [Link]

  • Springer. (n.d.). Surface Plasmon Resonance. Retrieved from [Link]

  • Regan, J., et al. (2003). The kinetics of binding to p38MAP kinase by analogues of BIRB 796. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Selecting Positive Controls for N-butyl-4-(imidazol-1-ylmethyl)benzamide Enzyme Assays

Introduction: The Critical Role of Positive Controls in Characterizing Novel Compounds In the realm of drug discovery and enzyme kinetics, the characterization of a novel compound, such as N-butyl-4-(imidazol-1-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Positive Controls in Characterizing Novel Compounds

In the realm of drug discovery and enzyme kinetics, the characterization of a novel compound, such as N-butyl-4-(imidazol-1-ylmethyl)benzamide, is a meticulous process. The structural motifs of this compound, specifically the benzamide and imidazole groups, are prevalent in a wide array of pharmacologically active agents, suggesting a potential for interaction with various enzyme systems.[1][2][3][4] Before embarking on extensive screening, a logical and scientifically rigorous approach is to hypothesize potential enzyme targets based on these structural alerts and to establish robust assay systems to test these hypotheses. A cornerstone of a validatable enzyme assay is the judicious selection of positive controls.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to select and utilize appropriate positive controls for enzyme assays when investigating a novel compound like N-butyl-4-(imidazol-1-ylmethyl)benzamide. We will delve into the causality behind experimental choices, provide detailed protocols for self-validating assays, and present comparative data to guide your experimental design. Our primary focus will be on Stearoyl-CoA Desaturase-1 (SCD1), a key enzyme in lipid metabolism, due to the prevalence of structurally related inhibitors.[5] We will also briefly explore other potential targets to illustrate the broader applicability of this strategic approach.

Part 1: Hypothetical Target Identification and Rationale

The molecular architecture of N-butyl-4-(imidazol-1-ylmethyl)benzamide, featuring both an imidazole and a benzamide moiety, serves as our primary clue for identifying potential enzymatic targets. Many known enzyme inhibitors share these heterocyclic and aromatic amide structures. Our primary hypothesis centers on Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in fatty acid metabolism.[5][6]

Primary Hypothetical Target: Stearoyl-CoA Desaturase-1 (SCD1)

Rationale: SCD1 is an integral membrane enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[5][6][7] Specifically, it introduces a double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1).[5] The regulation of the SFA/MUFA ratio is crucial for membrane fluidity, cell signaling, and lipid storage.[5] Dysregulation of SCD1 activity is implicated in metabolic diseases, cancers, and skin disorders, making it a compelling therapeutic target.[5][6][8] A significant number of small molecule inhibitors targeting SCD1 have been developed, many of which feature heterocyclic cores, making SCD1 a plausible target for our compound of interest.[5]

Visualizing the SCD1 Pathway and Inhibition

SCD1_Pathway SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA C18:0) SCD1 SCD1 Enzyme (Δ9-Desaturase) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA C18:1) SCD1->MUFA Catalysis Metabolic_Processes Membrane Fluidity, Lipid Storage, Cell Signaling MUFA->Metabolic_Processes Inhibitor N-butyl-4-(imidazol-1-ylmethyl)benzamide (Hypothetical Inhibitor) Inhibitor->SCD1 Inhibition Positive_Controls Positive Controls (e.g., A-939572, Sterculic Acid) Positive_Controls->SCD1 Known Inhibition

Caption: The SCD1 enzymatic pathway and the points of inhibition.

Part 2: A Comparative Guide to SCD1 Positive Controls

The selection of a positive control should be based on its potency, mechanism of action, commercial availability, and published data. Here, we compare three well-characterized SCD1 inhibitors that serve as excellent positive controls.

Positive Control Mechanism of Action Potency (IC50) Key Features
A-939572 Potent and selective SCD1 inhibitor.[9]Human SCD1: 6.3 nM (microsomal assay)[10][11]Mouse SCD1: 4 nM (enzymatic assay)[5]Human (cell-based): 37 nM[12]High potency and selectivity. Orally bioavailable.[9] Induces cell death in undifferentiated human embryonic stem cells.[9]
Sterculic Acid Naturally occurring cyclopropene fatty acid that inhibits SCD1.[8][13]Δ9-desaturase activity: 0.9 µM[13][14][15]Natural product inhibitor.[8] Well-established tool compound for in vitro and in vivo studies.[8][13]
Aramchol A fatty acid-bile acid conjugate that downregulates SCD1 expression and may also have direct inhibitory effects.[16][17]Not typically defined by a direct IC50; acts by reducing enzyme levels.[16][17]Liver-targeted action.[16] Clinically evaluated for non-alcoholic steatohepatitis (NASH).[16] Provides a different mechanistic control.
Causality Behind Control Selection:
  • A-939572 is chosen for its high potency and direct enzymatic inhibition, making it an ideal control for biochemical assays to determine if your compound directly interacts with the enzyme.

  • Sterculic Acid offers a structurally different, natural product-based inhibitor, which can help in understanding if the observed effects are specific to a particular chemical scaffold.

  • Aramchol is included as a control for cellular assays, as its mechanism involves the downregulation of SCD1 expression.[16][17] Comparing your compound's effect to Aramchol can help elucidate whether your compound acts as a direct inhibitor or affects the expression of the enzyme.

Part 3: Experimental Protocols for On-Target Validation

A multi-faceted approach involving both biochemical and cell-based assays is crucial for validating the on-target effects of a potential SCD1 inhibitor.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Biochem_Assay Microsomal SCD1 Activity Assay (Radiometric or MS-based) IC50_Determination Determine IC50 of N-butyl-4-(imidazol-1-ylmethyl)benzamide and Positive Controls Biochem_Assay->IC50_Determination Conclusion Conclusion: Validate On-Target Effect IC50_Determination->Conclusion Cell_Culture Culture Relevant Cells (e.g., HepG2, 3T3-L1) Treatment Treat with Test Compound and Positive Controls Cell_Culture->Treatment Fatty_Acid_Profiling Fatty Acid Profiling (GC-MS) to Determine Desaturation Index Treatment->Fatty_Acid_Profiling Fatty_Acid_Profiling->Conclusion Hypothesis Hypothesis: N-butyl-4-(imidazol-1-ylmethyl)benzamide inhibits SCD1 cluster_biochemical cluster_biochemical Hypothesis->cluster_biochemical cluster_cellular cluster_cellular Hypothesis->cluster_cellular

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Comparative

N-butyl-4-(imidazol-1-ylmethyl)benzamide benchmark studies in preclinical drug discovery

An objective, data-driven evaluation of N-butyl-4-(imidazol-1-ylmethyl)benzamide (NBIB) as a benchmark scaffold in preclinical drug discovery, specifically focusing on its role as a metalloenzyme inhibitor and antibiotic...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of N-butyl-4-(imidazol-1-ylmethyl)benzamide (NBIB) as a benchmark scaffold in preclinical drug discovery, specifically focusing on its role as a metalloenzyme inhibitor and antibiotic potentiator.

The Strategic Role of NBIB in Preclinical Discovery

In the ongoing effort to combat antimicrobial resistance (AMR), targeting bacterial defense mechanisms rather than essential growth pathways has emerged as a paradigm-shifting strategy. Pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa utilize bacterial cystathionine γ-lyase (bCSE) to generate hydrogen sulfide (H₂S), a gasotransmitter that mitigates oxidative stress induced by bactericidal antibiotics.

As detailed in recent structural biology and medicinal chemistry studies published in [1], (heteroarylmethyl)benzoic acids and benzamides represent a novel class of bCSE inhibitors. Within this chemical space, N-butyl-4-(imidazol-1-ylmethyl)benzamide (NBIB) serves as a critical baseline benchmark. Its relatively simple architecture allows researchers to validate assay sensitivity, establish baseline structure-activity relationships (SAR), and calibrate high-throughput screening (HTS) workflows before advancing to more complex, highly optimized derivatives (such as 6-bromoindole analogs)[2].

Mechanistic Rationale & Structural Dynamics

The efficacy of the NBIB scaffold stems from its dual-pharmacophore design, which is highly effective against metalloenzymes (including bCSE and bacterial Cytochrome P450s):

  • Metal Coordination: The unsubstituted nitrogen (N3) of the imidazole ring acts as a strong Lewis base, coordinating directly with the active site metal (e.g., the PLP-dependent active site in bCSE or the heme iron in CYPs).

  • Hydrophobic Anchoring: The N-butyl benzamide tail occupies the hydrophobic access channel of the enzyme. The methylene linker provides the necessary rotational degrees of freedom, allowing the imidazole to achieve optimal binding geometry without steric clash.

Mechanism A NBIB Scaffold (Imidazole Ring) B Metalloenzyme (bCSE / CYP450) A->B C Catalytic Inhibition B->C D Antibiotic Potentiation C->D

Mechanistic pathway of NBIB-mediated metalloenzyme inhibition and antibiotic potentiation.

Benchmark Comparison Data

To objectively evaluate NBIB, it must be benchmarked against both standard-of-care inhibitors and next-generation optimized leads. The table below summarizes the preclinical performance of NBIB against NL2 (a standard bCSE inhibitor), Ketoconazole (a broad-spectrum imidazole CYP inhibitor), and an advanced 6-Bromoindole Analog [3].

CompoundPrimary TargetIC₅₀ (µM)MIC Synergy (Fold Reduction)*HEK293T CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
NBIB bCSE / CYP12.54x>100>8.0
NL2 bCSE25.02x>100>4.0
Ketoconazole CYP0.05N/A45.0900.0
6-Bromoindole Analog bCSE3.28x>100>31.2

*Fold reduction in the Minimum Inhibitory Concentration (MIC) of Ciprofloxacin against MRSA when co-administered at 1/4 MIC of the inhibitor.

Data Insight: While NBIB does not possess the extreme sub-micromolar potency of optimized analogs, its predictable kinetic profile and lack of baseline cytotoxicity make it an ideal positive control for validating new in vitro assay systems.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives caused by compound aggregation or buffer interference.

Protocol A: In Vitro bCSE Enzyme Inhibition Assay

This kinetic assay measures the ability of NBIB to block H₂S production by monitoring the cleavage of L-cystathionine.

  • Step 1: Buffer Selection & Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 0.05% Tween-20.

    • Causality: Do not use Tris buffer. Tris contains a primary amine that can form a Schiff base with the Pyridoxal 5'-phosphate (PLP) cofactor of bCSE, artificially reducing enzyme activity and confounding the IC₅₀ readout. Tween-20 prevents the lipophilic N-butyl tail of NBIB from non-specifically adsorbing to the microtiter plate.

  • Step 2: Pre-incubation: Combine 10 nM recombinant bCSE, 10 µM PLP, and serial dilutions of NBIB (0.1 to 100 µM). Incubate at 37°C for 15 minutes.

    • Causality: Imidazole-metal coordination is a time-dependent thermodynamic process. Pre-incubation ensures the system reaches steady-state binding before the substrate is introduced.

  • Step 3: Reaction Initiation: Add 1 mM L-cystathionine and 0.5 mM DTNB (Ellman’s reagent) to initiate the reaction.

  • Step 4: Kinetic Readout & Validation: Measure absorbance continuously at 412 nm for 10 minutes.

    • Self-Validating Metric: Calculate the Z'-factor for every plate using DMSO (vehicle) as the 0% inhibition control and 100 µM NL2 as the 100% inhibition control. Proceed with data analysis only if Z' ≥ 0.6 , confirming the assay window is statistically robust against background noise.

Protocol B: Checkerboard Antibiotic Synergy Assay

This assay determines if NBIB acts as a true adjuvant, potentiating the effect of standard antibiotics.

  • Step 1: Inoculum Standardization: Prepare S. aureus (ATCC 29213) to a final density of 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Cation adjustment (standardized Ca²⁺ and Mg²⁺ levels) is critical. Divalent cations are required for the proper folding of bacterial outer membrane porins and the stable binding of fluoroquinolones, ensuring reproducible baseline MICs.

  • Step 2: Matrix Plating: In a 96-well plate, dispense serial dilutions of NBIB horizontally (columns 1-10) and Ciprofloxacin vertically (rows A-G). Column 11 serves as the antibiotic-only control; Column 12 is the vehicle control.

  • Step 3: Incubation & Colorimetric Readout: Incubate for 18 hours at 37°C. Add 0.01% resazurin to all wells and incubate for an additional 2 hours.

    • Causality: Relying on visual turbidity is subjective and prone to error when testing lipophilic compounds that may precipitate. Resazurin shifts from blue to pink in the presence of metabolically active cells, providing a highly objective, quantifiable viability readout.

  • Step 4: FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).

    • Self-Validating Metric: Synergy is strictly defined as FICI ≤ 0.5 . A value between 0.5 and 1.0 is merely additive. This strict threshold rules out artifactual synergy caused by solvent effects.

Preclinical Screening Workflow

To systematically evaluate NBIB and its derivatives, laboratories should adopt the following standardized workflow, ensuring that biochemical potency translates to cellular efficacy without introducing human host toxicity.

Workflow N1 Compound Synthesis & QC N2 In Vitro Enzyme Assay N1->N2 N3 Antibacterial Checkerboard N1->N3 N4 ADME & Tox Profiling N2->N4 N3->N4 N5 Lead Optimization Decision N4->N5

Standardized preclinical workflow for evaluating imidazole-based metalloenzyme inhibitors.

References

  • Title: (Heteroarylmethyl)benzoic Acids as a New Class of Bacterial Cystathionine γ-Lyase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling Source: ACS Infectious Diseases, 2024, 10(6), 2127-2150. URL: [Link]

  • Title: 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety Source: Molecules, 2025, 30(2), 388. URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-butyl-4-(imidazol-1-ylmethyl)benzamide
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